(-)-Isopinocampheol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVLJRCJUVQFA-BZNPZCIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315705 | |
| Record name | (-)-Isopinocampheol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-00-5, 25465-65-0, 27779-29-9 | |
| Record name | (-)-Isopinocampheol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Isopinocampheol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Isopinocampheol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-pinan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data of (-)-Isopinocampheol NMR IR MS
An In-depth Technical Guide to the Spectroscopic Data of (-)-Isopinocampheol
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chiral molecules like this compound is paramount. This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and a workflow visualization.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, a bicyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectroscopic Data of this compound [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.90 | s | 3H | CH₃ |
| 1.05 | d | 3H | CH₃ |
| 1.20 | s | 3H | CH₃ |
| 1.60-2.10 | m | 7H | CH, CH₂ |
| 2.45 | m | 1H | CH |
| 4.10 | m | 1H | CH-OH |
Table 2: ¹³C NMR Spectroscopic Data of this compound [4]
| Chemical Shift (δ) ppm | Assignment |
| 20.8 | CH₃ |
| 23.9 | CH₃ |
| 27.8 | CH₃ |
| 34.2 | CH₂ |
| 38.1 | C |
| 39.0 | CH₂ |
| 41.6 | CH |
| 47.9 | CH |
| 48.5 | CH |
| 71.5 | CH-OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorptions for an alcohol.
Table 3: IR Spectroscopic Data of this compound [5]
| Frequency (cm⁻¹) | Description of Absorption | Functional Group |
| 3500-3200 (broad) | Strong, broad absorption | O-H stretch (hydrogen-bonded) |
| 2950-2850 | Strong, sharp absorptions | C-H stretch (sp³ hybridized) |
| 1260-1050 | Strong absorption | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation pattern is characteristic of the molecule's structure.
Table 4: Mass Spectrometry Data of this compound [6][7]
| m/z | Relative Intensity | Possible Fragment Interpretation |
| 154 | Low | [M]⁺, Molecular Ion |
| 139 | Moderate | [M - CH₃]⁺ |
| 136 | Moderate | [M - H₂O]⁺, Dehydration |
| 121 | High | [M - H₂O - CH₃]⁺ |
| 95 | High | Base Peak, complex fragmentation |
| 81 | High | Further fragmentation |
| 69 | Moderate | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
For ¹H NMR, a typical experiment involves a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal.[9]
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[10][11]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. This separates the sample from any impurities before it enters the mass spectrometer.[1]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of alcohols often involves α-cleavage and dehydration.[6][7][12]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R,3R,5S)-(-)-Isopinocampheol 98 25465-65-0 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. DL-ISOPINOCAMPHEOL(51152-11-5) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sites.bu.edu [sites.bu.edu]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
The Natural Occurrence and Sourcing of (-)-Isopinocampheol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isopinocampheol is a bicyclic monoterpenoid alcohol that has garnered interest in the fields of organic synthesis and drug development due to its chiral structure and potential biological activities. As a naturally occurring compound, it is found in the essential oils of a select number of plant species. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers seeking to isolate, quantify, and utilize this valuable chiral building block from natural sources.
Natural Occurrence of this compound
This compound is a constituent of the essential oils of a limited number of aromatic plants. The primary species in which this compound has been identified is Hyssopus officinalis L. (Hyssop), a member of the Lamiaceae family. However, the chemical composition of Hyssopus officinalis essential oil can vary significantly depending on the geographical origin, cultivar, and environmental conditions, leading to different chemotypes. In many of these chemotypes, the ketone analogue, isopinocamphone, is the dominant component.
Initial reports have also suggested the presence of this compound in Micromeria sinaica and Rhanterium epapposum. However, detailed recent chemical analyses of the essential oils from these species have not consistently reported isopinocampheol as a significant constituent, with other terpenes being predominant.
Quantitative Data
The concentration of isopinocampheol and its related ketone, isopinocamphone, in the essential oil of Hyssopus officinalis is highly variable. It is crucial to distinguish between these two compounds when reviewing literature, as they are often co-constituents. The data presented below is for isopinocamphone, which is more commonly reported in high concentrations. Data for isopinocampheol is less frequently quantified.
| Plant Species | Plant Part | Compound | Concentration (%) | Reference |
| Hyssopus officinalis L. | Aerial Parts | Isopinocamphone | 47.9 - 51.4 | [1] |
| Hyssopus officinalis L. | Leaves | Isopinocamphone | 57.27 | [2] |
| Hyssopus officinalis L. ssp. officinalis | Aerial Parts | Isopinocamphone | 9.7 | [3] |
| Hyssopus officinalis L. ssp. aristatus | Aerial Parts | Isopinocamphone | 16.3 - 29.2 | [1] |
| Hyssopus officinalis L. (commercial oil) | Aerial Parts | Isopinocamphone | 40.2 | [1] |
| Hyssopus officinalis f. cyaneus Alef. | Aerial Parts | Isopinocamphone | 50.99 - 70.74 | [4] |
Biosynthesis of this compound
The biosynthesis of this compound, a monoterpene, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.
The key steps in the biosynthesis are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme GPP synthase to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.
-
Cyclization to (-)-α-Pinene: GPP undergoes a complex cyclization reaction catalyzed by a monoterpene synthase, specifically a (-)-α-pinene synthase. This involves the isomerization of GPP to linalyl pyrophosphate, followed by an enzyme-mediated cyclization to form the bicyclic pinene skeleton.
-
Hydration of (-)-α-Pinene: The final step is the hydration of the double bond in (-)-α-pinene to yield this compound. This transformation is believed to be catalyzed by a terpene-modifying enzyme, likely a cytochrome P450 monooxygenase or a specific hydratase, although the specific enzyme has not been fully characterized in plants.
Experimental Protocols
The isolation and analysis of this compound from plant material typically involves extraction of the essential oil followed by chromatographic separation and identification.
Extraction of Essential Oil by Hydrodistillation
This method is suitable for the extraction of volatile compounds from dried plant material.
-
Materials and Apparatus:
-
Dried aerial parts of the plant (e.g., Hyssopus officinalis)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Round-bottom flask (2 L)
-
Anhydrous sodium sulfate
-
Glass vials for storage
-
-
Procedure:
-
Weigh approximately 100 g of air-dried plant material and place it into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.
-
Heat the mixture to boiling. The steam and volatilized essential oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Allow the apparatus to cool to room temperature.
-
Carefully collect the separated oil layer from the graduated tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, airtight glass vial at 4°C in the dark.
-
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the components of essential oils. For the specific analysis of this compound, a chiral column is recommended to separate it from its enantiomer, (+)-Isopinocampheol.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, coupled to a Mass Selective Detector (MSD).
-
Column: A chiral capillary column, such as a (30 m x 0.25 mm i.d., 0.25 µm film thickness) column coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL of a 1% solution of the essential oil in hexane (split ratio 100:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Component Identification and Quantification:
-
Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.
-
The enantiomeric separation should be confirmed by injecting a racemic standard of isopinocampheol.
-
Quantification is performed by calculating the relative peak area percentage from the total ion chromatogram (TIC).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Conclusion
This compound is a naturally occurring monoterpenoid of significant interest, primarily found in the essential oil of certain chemotypes of Hyssopus officinalis. Its isolation from this natural source is achievable through standard extraction and purification techniques, such as hydrodistillation and fractional distillation. Accurate identification and quantification, particularly the differentiation from its enantiomer, necessitates the use of chiral gas chromatography. The biosynthetic pathway proceeds via the MEP pathway to geranyl pyrophosphate, followed by cyclization to (-)-α-pinene and subsequent enzymatic hydration. This guide provides a foundational resource for the scientific community to explore and utilize this compound in further research and development endeavors.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhanterium epapposum Oliv. essential oil: Chemical composition and antimicrobial, insect-repellent and anticholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of (-)-Isopinocampheol, a pivotal chiral auxiliary in asymmetric synthesis. It details its absolute configuration, physicochemical properties, and the experimental protocols for its synthesis and stereochemical determination.
Core Concepts: Stereochemistry and Absolute Configuration
This compound is a bicyclic monoterpene alcohol renowned for its well-defined stereochemistry, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure contains four stereocenters, leading to a specific three-dimensional arrangement of its atoms.
The absolute configuration of this compound has been unequivocally established as (1R, 2R, 3R, 5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1]. The negative sign in its name, (-), refers to its levorotatory nature, meaning it rotates the plane of polarized light to the left. It is crucial to understand that the sign of optical rotation is an experimentally determined physical property and does not directly reveal the absolute configuration (R/S assignments) of the stereocenters, which is determined by the Cahn-Ingold-Prelog priority rules[2][3].
Physicochemical and Stereochemical Data
The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chiroptical properties.
| Property | Value |
| IUPAC Name | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
| Molecular Formula | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol [4] |
| Melting Point | 52-55 °C[4] |
| Boiling Point | 219 °C (lit.)[4] |
| Specific Rotation [α]D | -34° (c=20, EtOH)[4] |
| CAS Number | 1196-00-5[5] |
Experimental Protocols
The most common and stereospecific synthesis of this compound involves the hydroboration-oxidation of (-)-α-pinene. The reaction proceeds with anti-Markovnikov addition of the borane to the less hindered face of the double bond, followed by oxidation with retention of configuration.
Protocol:
-
Apparatus Setup: All glassware should be oven-dried and assembled under a nitrogen atmosphere to exclude moisture.
-
Hydroboration:
-
To a stirred solution of (-)-α-pinene in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise.
-
The reaction mixture is stirred at 0 °C for several hours, during which the diisopinocampheylborane precipitates as a white solid.
-
-
Oxidation:
-
The reaction mixture is cooled in an ice bath.
-
A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 50 °C.
-
The mixture is stirred for an additional hour at room temperature.
-
-
Work-up and Purification:
-
The aqueous layer is separated, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization from a suitable solvent like pentane to yield crystalline this compound.
-
Mosher's method is a widely used NMR spectroscopic technique to determine the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.
Protocol:
-
Esterification:
-
Prepare two separate reaction mixtures. In one, react this compound with (R)-(-)-MTPA chloride. In the other, react this compound with (S)-(+)-MTPA chloride.
-
The reactions are typically carried out in the presence of a base like pyridine or DMAP to scavenge the HCl produced.
-
The reactions are stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Purification of Diastereomeric Esters:
-
The resulting diastereomeric Mosher esters are purified, typically by flash column chromatography.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters of this compound.
-
Assign the proton signals for the groups close to the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
-
Configuration Assignment:
-
Based on the established model for Mosher esters, if Δδ is positive for protons on one side of the MTPA plane and negative for those on the other, the absolute configuration of the alcohol can be determined. For a secondary alcohol, the protons on the side of the larger substituent will typically show a positive Δδ, while those on the side of the smaller substituent will show a negative Δδ.
-
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.
Protocol Outline:
-
Crystallization: Grow a high-quality single crystal of this compound. This can often be achieved by slow evaporation of a solution in a suitable solvent or by slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using a copper or molybdenum X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure to determine the connectivity of the atoms and their relative positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
Visualization of Experimental Workflows
The following diagram illustrates the workflow for the synthesis of this compound from (-)-α-pinene.
Caption: Workflow for the synthesis of this compound.
This diagram outlines the logical workflow for determining the absolute configuration of a chiral alcohol like this compound using Mosher's method.
Caption: Logical workflow for Mosher's method.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physical Properties of (-)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of (-)-Isopinocampheol, a chiral monoterpenoid alcohol of significant interest in synthetic organic chemistry and drug development. This document details its melting and boiling points, outlines the experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound is a white solid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various chemical transformations.
Quantitative Data Summary
The melting and boiling points of this compound are summarized in the table below. These values are critical for establishing its purity and for designing experimental conditions for its use.
| Physical Property | Value |
| Melting Point | 51-55 °C[1][2] |
| Boiling Point | 219 °C (at 760 mmHg)[1][2] |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method using a standard melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a mortar and finely ground to a powder to ensure uniform packing.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid preliminary heating is performed to determine a rough range.
-
For an accurate measurement, the apparatus is heated to a temperature about 15-20 °C below the expected melting point.
-
The heating rate is then slowed to 1-2 °C per minute as the melting point is approached.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure this compound, this range is typically narrow.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro-boiling point determination using a Thiele tube.
Materials:
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound (melted)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and immersed in the Thiele tube containing the heating oil, making sure the oil level is above the sample but below the opening of the test tube.
-
Heating: The side arm of the Thiele tube is gently heated. The heat is transferred through the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
Data Recording: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Synthesis Workflow
This compound is commonly synthesized via the hydroboration-oxidation of α-pinene. The following diagram illustrates the logical workflow of this synthetic route.
References
An In-Depth Technical Guide to the Solubility of (-)-Isopinocampheol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (-)-isopinocampheol, a bicyclic monoterpene alcohol of significant interest in various chemical and pharmaceutical applications. Due to its chiral nature and versatile reactivity, understanding its behavior in different solvent systems is crucial for its application in synthesis, formulation, and drug delivery.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, this equilibrium is influenced by several factors including the intermolecular forces between the solute and solvent molecules, the polarity of both substances, and the overall molecular structure. The principle of "like dissolves like" is a useful heuristic, suggesting that solutes tend to dissolve in solvents with similar polarity.
Qualitative Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments indicate its general solubility behavior. The presence of a hydroxyl group in this compound imparts some polar character, while the bulky bicyclic hydrocarbon framework is distinctly nonpolar. This amphiphilic nature dictates its solubility profile.
| Solvent Class | Common Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Soluble[1] |
| Ethers | Diethyl Ether | Soluble[2] |
| Halogenated | Chloroform | Slightly Soluble[1] |
| Aromatic | Benzene | Slightly Soluble[1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Water | Estimated at 926.3 mg/L at 25°C[3] |
Note: "Slightly Soluble" and "Soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.
Factors Influencing the Solubility of this compound
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Logical relationship of factors affecting solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method. This protocol outlines the general procedure for determining the solubility of this compound in a given organic solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or Mass Spectrometer)
2. Experimental Workflow:
Caption: Experimental workflow for the shake-flask method.
3. Detailed Procedure:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: The vials are sealed and placed in a shaker or on a stirrer at a constant, controlled temperature. The mixture is agitated for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are often centrifuged.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully removed using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any fine, suspended particles. The filtered saturated solution is then accurately diluted with the solvent to a concentration that falls within the linear range of the analytical instrument. The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Conclusion
While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, its amphiphilic molecular structure suggests a degree of solubility in a variety of organic media. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable experimental protocol. Further research to quantify the solubility of this compound in a broad range of solvents would be highly beneficial for its application in synthetic chemistry, pharmaceutical formulation, and other scientific endeavors.
References
Safety and Handling of (-)-Isopinocampheol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for (-)-Isopinocampheol, a bicyclic monoterpenoid alcohol used in various research and development applications. The following sections detail the physical and chemical properties, toxicological data, handling and storage protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid with a chemical formula of C₁₀H₁₈O.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [2] |
| Appearance | White to Off-White Solid[1] |
| Melting Point | 52-55 °C[1] |
| Boiling Point | 219 °C (lit.)[1] |
| Flash Point | 200 °F (93.3 °C)[1] |
| Density | 0.96 g/cm³[1] |
| Vapor Pressure | 0.0292 mmHg at 25°C[1] |
| Solubility | Slightly soluble in Benzene, Chloroform, DMSO, and Methanol.[1] |
Toxicological Information
The toxicological profile of this compound is not extensively documented in publicly available literature. However, based on available data, it is classified as an irritant.
Hazard Identification:
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Quantitative Toxicity Data:
| Route | Species | Value |
| Oral LD50 | Rat | 844 mg/kg[3] |
| Dermal LD50 | Rabbit | Data not available |
| Inhalation LC50 | Rat | Data not available |
Note: The absence of readily available dermal and inhalation toxicity data necessitates the use of stringent safety precautions to avoid these routes of exposure.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling solid, flammable, and irritant organic compounds.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure risks.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
3.2. Handling and Storage
-
Handling:
-
Storage:
3.3. Spill and Waste Disposal
-
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE as described in section 3.1.
-
For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
-
Waste Disposal:
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
4.2. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Vapors may travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Incompatibilities and Decomposition
-
Incompatible Materials: Strong oxidizing agents and strong acids.[4][5]
-
Hazardous Decomposition Products: Upon combustion, this compound will produce carbon oxides (carbon monoxide and carbon dioxide).[4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
Chiral Pool Synthesis from (-)-Isopinocampheol: A Technical Guide for Researchers
An in-depth exploration of the synthetic utility of (-)-isopinocampheol, a versatile chiral building block derived from the abundant terpene α-pinene. This guide details its application in the synthesis of complex molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of key transformations, quantitative data, and detailed experimental protocols.
This compound, a readily available and inexpensive chiral alcohol, serves as a valuable starting material in chiral pool synthesis. Its rigid bicyclic structure and well-defined stereochemistry provide an excellent platform for the stereocontrolled construction of complex molecular architectures, making it a powerful tool in the synthesis of natural products and pharmaceutically active compounds. This technical guide will delve into the core applications of this compound, focusing on its conversion into key chiral reagents and its use in stereoselective transformations.
From Pine to Precision: The Gateway to Chiral Boranes
One of the most significant applications of this compound lies in its role as a precursor to diisopinocampheylborane (Ipc₂BH), a highly effective chiral hydroborating agent. The preparation of this reagent is a cornerstone of asymmetric synthesis, enabling the enantioselective synthesis of a wide array of chiral alcohols.
The synthesis of this compound itself typically starts from the hydroboration of (+)-α-pinene, followed by oxidation. This process yields the alcohol with high enantiomeric purity. Subsequently, this compound can be converted to diisopinocampheylborane.
Experimental Protocol: Preparation of (-)-Diisopinocampheylborane[1]
A detailed and reliable method for the preparation of (-)-diisopinocampheylborane from (+)-α-pinene has been well-established. The procedure involves the reaction of borane-methyl sulfide complex with two equivalents of (+)-α-pinene. The resulting diisopinocampheylborane precipitates as a white solid and can be isolated and used in subsequent reactions.
Key Reaction Parameters:
| Parameter | Value |
| Starting Material | (+)-α-pinene |
| Reagent | Borane-methyl sulfide complex |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0-3 °C |
| Reaction Time | 3.5 hours at 0 °C |
A visual representation of the general workflow for preparing and utilizing diisopinocampheylborane is provided below.
Asymmetric Transformations: Leveraging the Chiral Environment
The steric bulk and defined chirality of the isopinocampheyl moiety in its derivatives create a highly effective chiral environment for a variety of asymmetric transformations. Beyond hydroboration, these derivatives are instrumental in aldol reactions, alkylations, and the synthesis of chiral boronic esters.
Diastereoselective Reductive Aldol Reactions
Diisopinocampheylborane can be utilized in reductive aldol reactions of α,β-unsaturated amides to generate syn-aldol products with high levels of enantioselectivity and diastereoselectivity. The reaction proceeds through the formation of a Z-(diisopinocampheyl)enolborinate intermediate, which then reacts with an aldehyde.
Quantitative Data for Reductive Aldol Reaction:
| Aldehyde | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-product |
| Isobutyraldehyde | >95:5 | 98% |
| Benzaldehyde | >95:5 | 96% |
| Acrolein | >95:5 | 97% |
Synthesis and Kinetic Resolution of Chiral Boronic Esters
The reaction of B-alkyldiisopinocampheylboranes with aldehydes provides a pathway to chiral boronic esters. This transformation can be controlled to achieve kinetic resolution, leading to a significant enantiomeric enrichment of the resulting boronic ester.
Quantitative Data for Kinetic Resolution of Boronic Esters:
| Aldehyde for Resolution | Initial %ee of B-alkyldiisopinocampheylborane | Final %ee of Boronic Ester |
| Acetaldehyde | 96 | >99 |
| Pivaldehyde | 96 | >99 |
| Benzaldehyde | 81 | 93 |
The logical relationship in the kinetic resolution process is depicted in the following diagram.
Application in the Total Synthesis of Bioactive Molecules
While direct incorporation of the full carbon skeleton of this compound into a target molecule is less common, its derivatives, particularly diisopinocampheylborane, are pivotal in establishing key stereocenters in the total synthesis of numerous natural products. The high degree of stereocontrol offered by these reagents makes them indispensable tools for constructing complex chiral molecules.
Although a complete step-by-step total synthesis starting directly from this compound is not detailed here due to the vastness of the field, the principles and experimental foundations provided serve as a robust starting point for researchers aiming to leverage this versatile chiral building block in their synthetic endeavors. The provided data and protocols for the preparation and application of its key derivatives empower chemists to design and execute stereoselective reactions with confidence and precision.
Methodological & Application
Application Note: Stereoselective Synthesis of (-)-Isopinocampheol via Hydroboration-Oxidation of (+)-α-Pinene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Isopinocampheol is a chiral bicyclic alcohol and a valuable intermediate in asymmetric synthesis. It serves as a precursor for chiral reagents such as diisopinocampheylborane (Ipc₂BH), which is widely used for the enantioselective hydroboration of prochiral alkenes and ketones. The synthesis of this compound is a classic example of a stereoselective reaction, achieved through the hydroboration-oxidation of the readily available natural product, (+)-α-pinene. This application note provides a detailed protocol and mechanistic overview of this transformation.
Reaction Mechanism
The synthesis proceeds in two main steps: hydroboration followed by oxidation.[1]
-
Hydroboration: This step involves the reaction of (+)-α-pinene with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). The reaction is highly stereospecific. Due to steric hindrance from the gem-dimethyl bridge on one face of the α-pinene molecule, the borane reagent selectively attacks the double bond from the less hindered face (anti-face).[2][3] This is a concerted, syn-addition where the boron atom adds to the less substituted carbon of the alkene, and a hydride adds to the more substituted carbon.[2][4][5] The reaction typically proceeds until the formation of diisopinocampheylborane ((Ipc)₂BH), a bulky dialkylborane which often precipitates from the reaction mixture.[3][6]
-
Oxidation: The intermediate organoborane is not isolated but is oxidized in situ. Treatment with basic hydrogen peroxide (e.g., NaOH and H₂O₂) replaces the carbon-boron bond with a carbon-oxygen bond.[7] This oxidation step occurs with retention of configuration at the carbon center.[2][4][5] The result is the formation of this compound with a predictable and high degree of stereopurity.
A diagram illustrating the reaction mechanism is provided below.
References
Application Notes and Protocols for Asymmetric Alkylation Using (-)-Isopinocampheol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to create chiral molecules. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting stereochemical control and then being cleaved to reveal the desired enantiomerically enriched product. (-)-Isopinocampheol, derived from the readily available chiral pool starting material α-pinene, presents an attractive option as a chiral auxiliary due to its rigid bicyclic structure, which can provide a well-defined steric environment to direct incoming electrophiles.
These application notes provide a detailed, generalized protocol for the diastereoselective alkylation of carboxylic acid derivatives using this compound as a chiral auxiliary. While specific literature examples for the alkylation of (-)-isopinocampheyl esters are not prevalent, the principles and procedures outlined here are based on well-established methodologies for other chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides.[1][2]
Principle of the Method
The asymmetric alkylation protocol using this compound as a chiral auxiliary involves a three-step sequence:
-
Esterification: The carboxylic acid of interest is coupled with this compound to form a chiral ester.
-
Diastereoselective Alkylation: The chiral ester is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a rigid, chelated enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, dictated by the steric hindrance of the isopinocampheyl group.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the desired α-alkylated carboxylic acid, alcohol, or other derivatives in high enantiomeric purity.
Experimental Protocols
Synthesis of the (-)-Isopinocampheyl Ester
Objective: To covalently attach the this compound chiral auxiliary to a carboxylic acid substrate.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM, add DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (-)-isopinocampheyl ester.
Asymmetric Alkylation of the (-)-Isopinocampheyl Ester
Objective: To perform the diastereoselective alkylation of the chiral ester enolate.
Materials:
-
(-)-Isopinocampheyl ester
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the (-)-isopinocampheyl ester (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to separate the diastereomers.
Cleavage of the this compound Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched α-alkylated product.
Method A: Hydrolysis to the Carboxylic Acid
Materials:
-
Alkylated (-)-isopinocampheyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (e.g., 5 equiv).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the α-alkylated carboxylic acid.
-
The this compound can be recovered from the aqueous layer by extraction with ether.
Method B: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated (-)-isopinocampheyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the alkylated ester in anhydrous THF and cool to 0 °C.
-
Slowly add a suspension of LiAlH₄ (e.g., 2 equiv) in THF.
-
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude α-alkylated primary alcohol.
Data Presentation
The following tables provide representative data for the asymmetric alkylation of chiral esters and amides, which can be used as a benchmark for expected outcomes when using this compound as a chiral auxiliary.
Table 1: Representative Diastereoselectivities in the Alkylation of Chiral Carboxylic Acid Derivatives
| Chiral Auxiliary | Substrate | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Reference |
| Evans Oxazolidinone | Propionyl | Benzyl bromide | LDA | >99:1 | [2] |
| Evans Oxazolidinone | Propionyl | Methyl iodide | NaHMDS | 94:6 | [2] |
| Pseudoephedrine Amide | Propionyl | Benzyl bromide | LDA | >98:2 | [1] |
| Pseudoephedrine Amide | Propionyl | Ethyl iodide | LDA | 97:3 | [1] |
Table 2: Expected Yields for Key Steps in the Asymmetric Alkylation Protocol
| Step | Expected Yield (%) | Notes |
| Esterification | 85-95% | Dependent on the carboxylic acid and coupling conditions. |
| Alkylation | 70-90% | Highly dependent on the electrophile and reaction conditions. |
| Auxiliary Cleavage | 80-95% | Hydrolysis and reductive cleavage are typically high-yielding. |
Visualizations
Logical Workflow for Asymmetric Alkylation
Caption: A logical workflow diagram illustrating the key stages of the asymmetric alkylation protocol.
Proposed Stereochemical Model for Diastereoselective Alkylation
Caption: A proposed stereochemical model for the diastereoselective alkylation of a (-)-isopinocampheyl ester enolate. (Note: Placeholder images are used in the DOT script. A chemical drawing software would be needed to generate the actual molecular structures).
This diagram illustrates that the bulky, rigid structure of the this compound auxiliary is expected to effectively block one face of the enolate, directing the incoming alkyl halide to the opposite, less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in such reactions.
References
(-)-Isopinocampheol mediated aldol reaction procedure
(-)-Isopinocampheol Mediated Aldol Reaction: A Powerful Tool for Asymmetric Synthesis
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules, including many pharmaceutical agents. Achieving stereocontrol in these reactions is paramount, and the use of chiral auxiliaries represents a robust strategy for inducing asymmetry. This compound, a readily available chiral molecule derived from (+)-α-pinene, serves as an effective chiral auxiliary in aldol reactions, typically through the formation of diisopinocampheylboron enolates. This methodology allows for highly enantio- and diastereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. These reactions proceed through well-defined, closed transition states, which are key to the high levels of stereochemical control observed.[1]
This application note provides a detailed protocol for a this compound mediated aldol reaction, summarizing key performance data and illustrating the experimental workflow. The information is intended for researchers, scientists, and drug development professionals seeking to implement this powerful asymmetric transformation.
Data Presentation
The efficacy of this compound mediated aldol reactions is demonstrated by the high yields and stereoselectivities achieved across various substrates. The following table summarizes representative quantitative data from the literature.
| Starting Material | Aldehyde | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Reference |
| N-Acryloylmorpholine | Achiral Aldehydes | syn-Aldol | - | >20:1 | 96–98 | [1] |
| Chromane Carboxylate Ester | - | - | 89 | 48:1 | 92 | [2] |
| Acrylate Esters | Achiral Aldehydes | anti-Aldol | - | 13:1 to >20:1 | 59–86 | [3] |
| Amide | Aliphatic Aldehydes | - | - | >19:1 | >95 | [4] |
Experimental Protocols
The following is a generalized protocol for a this compound mediated aldol reaction for the synthesis of a syn-aldol product, based on procedures described in the literature.[1][4] Researchers should optimize conditions for their specific substrates.
Materials:
-
(-)-Diisopinocampheylborane trifluoromethanesulfonate ((-)-Ipc₂BOTf) or generated in situ from (-)-Ipc₂BH
-
Carbonyl compound (e.g., an N-acyl oxazolidinone or amide)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane)
-
Aldehyde
-
Quenching solution (e.g., phosphate buffer pH 7)
-
Oxidizing agent for workup (e.g., hydrogen peroxide)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl compound (1.0 equiv.) and anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add the tertiary amine base (1.1-1.5 equiv.) dropwise.
-
Slowly add a solution of (-)-Ipc₂BOTf (1.1-1.3 equiv.) in the same solvent.
-
Stir the reaction mixture at this temperature for 30 minutes to 2 hours to ensure complete formation of the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C (if not already at this temperature).
-
Add the aldehyde (1.0-1.2 equiv.), either neat or as a solution in the reaction solvent, dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a phosphate buffer (pH 7).
-
Add methanol followed by a 1:1 mixture of methanol and 30% hydrogen peroxide. This step is to oxidize and remove the boron auxiliary.
-
Stir the mixture vigorously for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
-
Chiral Auxiliary Removal:
-
The chiral auxiliary can be cleaved under various conditions depending on the nature of the carbonyl derivative to yield the corresponding β-hydroxy acid, ester, or alcohol.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Mediated Aldol Reaction
Caption: Workflow of the this compound mediated aldol reaction.
Diagram 2: Logical Relationship in Stereocontrol
Caption: Stereocontrol via a chiral boron enolate and a defined transition state.
References
- 1. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arches.union.edu:443 [arches.union.edu:443]
Application of (-)-Isopinocampheol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
(-)-Isopinocampheol, a chiral bicyclic alcohol derived from the readily available natural product (-)-α-pinene, serves as a cornerstone in asymmetric synthesis. Its utility as a chiral auxiliary has paved the way for the stereocontrolled synthesis of a diverse array of complex natural products. This application note details the role of this compound in asymmetric synthesis, with a particular focus on its application in the synthesis of the insect pheromone (-)-Ipsenol, providing detailed experimental protocols and quantitative data.
Introduction to this compound as a Chiral Auxiliary
This compound is a versatile chiral auxiliary employed to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over others. Its rigid bicyclic structure provides a well-defined chiral environment, effectively directing the approach of reagents to a prochiral substrate. One of the most significant applications of this compound is in the preparation of chiral borane reagents, such as diisopinocampheylborane (Ipc₂BH) and its derivatives. These reagents are instrumental in asymmetric hydroboration and allylboration reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds with high enantiomeric and diastereomeric purity.
Key Applications in Natural Product Synthesis
The chiral borane reagents derived from this compound have been successfully utilized in the synthesis of a variety of natural products, including:
-
Insect Pheromones: Stereoselective synthesis of insect pheromones is crucial as often only one enantiomer is biologically active.
-
Prostaglandins: These lipid compounds involved in various physiological processes often contain multiple stereocenters, the control of which is essential for their biological function.
-
Macrolide Antibiotics: The complex structures of macrolide antibiotics frequently demand precise control of stereochemistry, which can be achieved using isopinocampheol-based reagents.
-
Terpenoids: The synthesis of these diverse natural products often benefits from the stereocontrolled introduction of functional groups.
This application note will focus on a detailed example: the asymmetric synthesis of the bark beetle pheromone, (-)-Ipsenol.
Asymmetric Synthesis of (-)-Ipsenol
(-)-Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is an aggregation pheromone of the bark beetle, Ips paraconfusus. The (-)-enantiomer is the primary biologically active component. The asymmetric synthesis of (-)-Ipsenol can be efficiently achieved using an asymmetric isoprenylation of isovaleraldehyde. This key step utilizes B-Isoprenyldiisopinocampheylborane, a chiral reagent prepared from this compound.
Reaction Scheme
The overall synthetic strategy involves the preparation of the chiral isoprenylating agent from (-)-α-pinene (the precursor to this compound), followed by the diastereoselective addition to isovaleraldehyde.
Figure 1: Overall synthetic scheme for (-)-Ipsenol.
Quantitative Data
The asymmetric isoprenylation of isovaleraldehyde using B-Isoprenyldiisopinocampheylborane derived from (-)-α-pinene affords (-)-Ipsenol with high yield and excellent enantioselectivity.
| Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| (-)-Ipsenol | 60-65 | >96 |
Table 1: Yield and Enantiomeric Excess for the Asymmetric Synthesis of (-)-Ipsenol.
Experimental Protocols
Preparation of B-Isoprenyldiisopinocampheylborane from (-)-α-Pinene
This procedure outlines the in-situ preparation of the chiral isoprenylating agent.
Materials:
-
(-)-α-Pinene
-
Borane-dimethyl sulfide complex (BMS)
-
Methanol (MeOH)
-
Isoprene
-
Potassium 2,2,5,5-tetramethylpiperidide (K-TMP)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Preparation of B-Methoxydiisopinocampheylborane (Ipc₂BOMe): To a solution of (-)-α-pinene (2.0 eq) in anhydrous THF at 0 °C is added borane-dimethyl sulfide complex (1.0 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours, during which a white precipitate of diisopinocampheylborane (Ipc₂BH) forms. The solvent and dimethyl sulfide are removed under vacuum. The resulting solid is dissolved in anhydrous diethyl ether, and methanol (1.0 eq) is added at 0 °C. The mixture is stirred for 30 minutes to afford a solution of B-methoxydiisopinocampheylborane.
-
Preparation of B-Isoprenyldiisopinocampheylborane: In a separate flask, a solution of isoprene (1.1 eq) in anhydrous THF is treated with potassium 2,2,5,5-tetramethylpiperidide (1.0 eq) at -78 °C to generate isoprenylpotassium. This solution is then added to the solution of B-methoxydiisopinocampheylborane at -78 °C. After stirring for 30 minutes, boron trifluoride etherate (1.3 eq) is added dropwise. The resulting slurry containing B-Isoprenyldiisopinocampheylborane is used directly in the next step.
Asymmetric Isoprenylation of Isovaleraldehyde
Materials:
-
Solution of B-Isoprenyldiisopinocampheylborane in THF/Et₂O
-
Isovaleraldehyde
-
Diethanolamine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The slurry of B-Isoprenyldiisopinocampheylborane is cooled to -78 °C.
-
A solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the rapidly stirred borane slurry.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is warmed to room temperature and diethanolamine (2.2 eq) is added.
-
The mixture is stirred for 1 hour, during which a white precipitate forms.
-
The solid is removed by filtration, and the filtrate is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford (-)-Ipsenol.
Visualization of the Asymmetric Induction Model
The high enantioselectivity of the reaction is attributed to the steric hindrance imposed by the bulky isopinocampheyl groups on the boron atom. This directs the aldehyde to approach the allyl group from the less hindered face of the Zimmerman-Traxler-like transition state.
Figure 2: Model for Asymmetric Induction.
Conclusion
This compound is a highly effective and readily accessible chiral auxiliary for asymmetric synthesis. Its application in the preparation of chiral borane reagents enables the stereocontrolled synthesis of a wide range of natural products with high enantiomeric purity. The synthesis of (-)-Ipsenol serves as a compelling example of the power of this methodology, providing an efficient route to a biologically important molecule. The detailed protocols and data presented herein should serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols: (-)-Isopinocampheol as a Chiral Resolving Agent for Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isopinocampheol, a chiral bicyclic alcohol derived from the monoterpene α-pinene, serves as a versatile and effective chiral resolving agent for the separation of enantiomers from racemic mixtures. Its rigid molecular framework and the presence of a hydroxyl group allow for the formation of diastereomeric esters with racemic carboxylic acids. The differing physicochemical properties of these diastereomers, such as solubility, enable their separation through classical resolution techniques like fractional crystallization. Subsequently, the resolved enantiomers of the carboxylic acid can be recovered by hydrolysis of the separated diastereomeric esters. This method is particularly valuable in pharmaceutical and fine chemical industries where the enantiomeric purity of a compound is critical for its biological activity and safety profile.
Principle of Chiral Resolution
The fundamental principle behind the use of this compound as a chiral resolving agent lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.
-
Diastereomer Formation: A racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with enantiomerically pure this compound. This reaction forms two diastereomeric esters: (R-acid)-(-)-isopinocampheyl ester and (S-acid)-(-)-isopinocampheyl ester.
-
Separation of Diastereomers: Due to their different spatial arrangements, these diastereomers exhibit different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor.
-
Hydrolysis and Recovery: After separation, the individual diastereomeric esters are hydrolyzed, typically under basic conditions, to cleave the ester bond. This regenerates the chiral resolving agent, this compound, which can often be recovered and reused, and yields the enantiomerically enriched carboxylic acids.
Applications
This compound is particularly effective for the resolution of racemic carboxylic acids, especially α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) where the pharmacological activity is often associated with a single enantiomer.
Examples of Racemic Mixtures Resolved:
-
Ibuprofen
-
Ketoprofen
-
Naproxen
-
Other α-substituted carboxylic acids
Experimental Protocols
The following protocols are generalized procedures for the resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent, temperature, and crystallization time, may require optimization for different substrates.
Protocol 1: Esterification of Racemic Carboxylic Acid with this compound
Objective: To synthesize a mixture of diastereomeric esters from a racemic carboxylic acid and this compound.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (anhydrous)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mixture of diastereomers.
Protocol 2: Separation of Diastereomeric Esters by Fractional Crystallization
Objective: To separate the two diastereomeric esters by exploiting their differential solubility.
Materials:
-
Mixture of diastereomeric esters from Protocol 1
-
Suitable solvent system (e.g., hexane, ethanol/water, isopropanol)
Procedure:
-
Dissolve the mixture of diastereomeric esters in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be stored at a lower temperature (e.g., 4 °C or -20 °C) for several hours to days.
-
Collect the precipitated crystals of the less soluble diastereomer by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization cycles to improve the yield of the second diastereomer.
-
The enantiomeric purity of the separated diastereomers can be assessed by techniques such as chiral High-Performance Liquid Chromatography (HPLC) after hydrolysis.
Protocol 3: Hydrolysis of Separated Diastereomeric Esters
Objective: To recover the enantiomerically enriched carboxylic acid and the chiral auxiliary.
Materials:
-
Separated diastereomeric ester
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the separated diastereomeric ester in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and stir for 4-12 hours until the hydrolysis is complete (monitor by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether to recover the this compound.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent to isolate the enantiomerically enriched carboxylic acid.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the resolved carboxylic acid.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of the resolved carboxylic acid.
Materials:
-
Resolved carboxylic acid sample
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
-
Racemic standard of the carboxylic acid
Procedure:
-
Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved carboxylic acid sample in the mobile phase.
-
Set up the HPLC system with a suitable chiral column and a mobile phase optimized for the separation of the enantiomers (a common mobile phase for acidic compounds is a mixture of hexane, isopropanol, and a small amount of trifluoroacetic acid).
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Data Presentation
Table 1: Representative Data for the Resolution of Racemic Ibuprofen
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) of (S)-Ibuprofen |
| Esterification | Diastereomeric Esters | >90 | N/A |
| Crystallization (1st Crop) | (-)-Isopinocampheyl-(S)-Ibuprofenate | 35-45 | >95 (after hydrolysis) |
| Hydrolysis | (S)-Ibuprofen | >90 | >95 |
Note: The yields and enantiomeric excess are typical values and may vary depending on the specific experimental conditions.
Visualizations
Logical Workflow of Chiral Resolution
Caption: Workflow for chiral resolution using this compound.
Signaling Pathway Analogy for Diastereomer Formation and Separation
Caption: Formation and separation of diastereomers.
Application Notes and Protocols for the Preparation of Chiral Borane Reagents from (-)-Isopinocampheol
Introduction
Chiral borane reagents derived from the readily available natural product (-)-α-pinene, via (-)-isopinocampheol, are powerful tools in asymmetric synthesis. These reagents have found widespread application in the enantioselective hydroboration of olefins and the reduction of prochiral ketones, providing access to a wide range of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The high steric demand and well-defined chiral environment of these reagents, such as diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), allow for high levels of stereocontrol in chemical transformations.
This document provides detailed protocols for the preparation of key chiral borane reagents starting from (-)-α-pinene, the precursor to this compound. The methodologies described are based on well-established and reliable procedures, suitable for use by researchers, scientists, and professionals in drug development.
Key Chiral Borane Reagents Derived from this compound Precursors
The most prominent chiral borane reagent derived from the isopinocampheyl framework is Diisopinocampheylborane (Ipc₂BH) . It is typically prepared by the hydroboration of two equivalents of α-pinene with a borane source. While this compound can be obtained from the hydroboration-oxidation of α-pinene, the direct synthesis of Ipc₂BH from α-pinene is more common for its subsequent use as a chiral reagent.[1][2] Another important related reagent is Monoisopinocampheylborane (IpcBH₂) , which can be generated from Ipc₂BH.[2][3]
Experimental Protocols
Protocol 1: Preparation of (-)-Diisopinocampheylborane ((-)-Ipc₂BH) from (+)-α-Pinene
This protocol describes the preparation of highly enantiomerically pure (-)-diisopinocampheylborane from commercially available (+)-α-pinene of moderate enantiomeric excess, utilizing an equilibration process to enhance the optical purity of the final product.[1]
Materials:
-
Borane-methyl sulfide complex (BMS, ~10 M)
-
(+)-α-Pinene (92% enantiomeric excess)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, pressure-equalizing dropping funnel with a septum inlet, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler.
-
Ice-water bath
-
Vacuum trap and vacuum pump
-
Syringes and needles
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
Charge the flask with borane-methyl sulfide complex (0.100 mol) and anhydrous THF (30 mL).
-
Cool the stirred reaction mixture to 0-3 °C using an ice-water bath.
-
Add (+)-α-pinene (0.200 mol, 27.2 g) dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature between 0-3 °C. A white solid of (-)-diisopinocampheylborane will precipitate.
-
Stir the mixture for an additional 3.5 hours at 0 °C.
-
Under a slow stream of nitrogen, remove the dimethyl sulfide and THF by vacuum distillation (0.1 mm Hg) with the flask in a room temperature water bath, leaving a dry, white solid residue.
-
Release the vacuum with nitrogen. Slurry the solid in THF (36 mL) at room temperature.
-
Add an additional amount of (+)-α-pinene (0.030 mol, 4.08 g) to the slurry.
-
Stir the resulting slurry at room temperature for 5 minutes and then store the sealed flask at 4 °C for 3 days to allow for equilibration, which enhances the enantiomeric purity.
-
After 3 days, cool the flask in an ice-water bath. The resulting crystalline (-)-diisopinocampheylborane is ready for use in subsequent reactions. The enantiomeric purity of the derived isopinocampheol after oxidation is typically >99%.[1]
Protocol 2: Preparation of this compound
This protocol details the synthesis and isolation of this compound, which can be useful as a chiral auxiliary or for characterization. The procedure involves the hydroboration of (+)-α-pinene followed by oxidation.
Materials:
-
(-)-Diisopinocampheylborane (prepared as in Protocol 1)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane or petroleum ether for recrystallization
Equipment:
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To the slurry of (-)-diisopinocampheylborane in THF from Protocol 1, slowly add 3 M NaOH solution at 0 °C, followed by the careful, dropwise addition of 30% H₂O₂. The addition of hydrogen peroxide is exothermic, so maintain the temperature below 40-50 °C.
-
Stir the mixture at room temperature for at least 1 hour to ensure complete oxidation.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by distillation under reduced pressure. The pure this compound will crystallize upon cooling.
-
Further purification can be achieved by recrystallization from pentane or petroleum ether.
Protocol 3: Generation of Monoisopinocampheylborane (IpcBH₂) from Diisopinocampheylborane (Ipc₂BH)
Monoisopinocampheylborane is a valuable reagent for the asymmetric hydroboration of certain classes of olefins. It can be prepared from diisopinocampheylborane.[3]
Materials:
-
Diisopinocampheylborane (Ipc₂BH)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or THF
Procedure:
-
In an inert atmosphere, dissolve diisopinocampheylborane in anhydrous diethyl ether.
-
Add 0.5 equivalents of TMEDA to the solution. This will cause the displacement of α-pinene and the formation of a TMEDA adduct with monoisopinocampheylborane.
-
To generate free monoisopinocampheylborane, treat the adduct with boron trifluoride etherate. This will precipitate the TMEDA·2BF₃ adduct, leaving monoisopinocampheylborane in solution.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the preparation and properties of chiral reagents derived from this compound precursors.
Table 1: Synthesis of this compound
| Starting Material | Product | Yield | Melting Point (°C) | Specific Rotation [α]D | Enantiomeric Excess (e.e.) | Reference |
| (+)-α-Pinene | This compound | 80-85% | 49-55 | -34.3° (c=20, ethanol) | >99% | [1] |
Table 2: Synthesis of (-)-Diisopinocampheylborane ((-)-Ipc₂BH)
| Starting Material | Product | Yield | Enantiomeric Purity of Derived Isopinocampheol | Reference |
| (+)-α-Pinene (≥91% e.e.) | (-)-Diisopinocampheylborane | 45-76% | >97% e.e. | [4][5] |
| (-)-α-Pinene (≥81% e.e.) | (+)-Diisopinocampheylborane | 45-52% | 97% e.e. | [4][5] |
Visualizations
Diagram 1: Synthesis of (-)-Diisopinocampheylborane and this compound
Caption: Synthetic pathway from (+)-α-pinene to (-)-Ipc₂BH and this compound.
Diagram 2: Generation of Monoisopinocampheylborane
Caption: Workflow for the generation of IpcBH₂ from Ipc₂BH.
Diagram 3: Application in Asymmetric Hydroboration-Oxidation
Caption: General workflow for asymmetric hydroboration-oxidation using (-)-Ipc₂BH.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in (-)-Isopinocampheol Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantiomeric excess (e.e.) in reactions involving (-)-Isopinocampheol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary chiral reagents derived from (-)-α-pinene, and how do I choose between them?
A1: The two primary chiral hydroborating agents derived from (-)-α-pinene are diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂). The choice of reagent is crucial and depends on the structure of the alkene substrate.[1]
-
Diisopinocampheylborane (Ipc₂BH): This bulkier reagent generally provides high enantioselectivity for the hydroboration of cis-alkenes and 1,1-disubstituted alkenes.[1] However, its size can lead to sluggish reactions and lower e.e. with sterically hindered alkenes.
-
Monoisopinocampheylborane (IpcBH₂): Being less sterically demanding, IpcBH₂ is the reagent of choice for trans-alkenes and trisubstituted alkenes, often yielding good to excellent enantiomeric excesses.[2]
Q2: What is the optimal temperature for achieving high enantioselectivity?
A2: Lower reaction temperatures generally favor higher enantioselectivity. Asymmetric hydroborations are often carried out at temperatures ranging from 0°C to -78°C. For instance, in the allylboration of aldehydes with B-allyldiisopinocampheylborane, decreasing the temperature from 0°C to -78°C significantly increases the enantiomeric excess.[3] The optimal temperature can be substrate-dependent and may require empirical optimization.
Q3: How does the solvent affect the enantiomeric excess of the reaction?
A3: The choice of solvent can influence the stereochemical outcome of the reaction.[2] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used. The solvent can affect the solubility of the reagents and the stability of the transition state, thereby impacting the enantioselectivity. It is advisable to consult literature for the specific substrate or to screen a few aprotic solvents to determine the best one for a particular reaction.
Q4: My enantiomeric excess is low. What are the common causes?
A4: Low enantiomeric excess can stem from several factors:
-
Incorrect reagent choice: Using Ipc₂BH for a bulky trans-alkene, for example, can lead to poor results.
-
Suboptimal reaction temperature: Higher temperatures can erode enantioselectivity.
-
Impure reagents: The enantiomeric purity of the starting α-pinene directly impacts the optical purity of the hydroborating agent. It is crucial to start with α-pinene of high enantiomeric excess.
-
Moisture contamination: Boranes are sensitive to moisture, which can lead to the formation of achiral borane species and reduce enantioselectivity.
-
Side reactions: The presence of impurities or inappropriate reaction conditions can lead to competing, non-selective reactions.
Q5: How can I improve the enantiomeric excess of my product after the reaction?
A5: If the enantiomeric excess of the crude product is not satisfactory, it can often be enhanced through purification techniques:
-
Crystallization: Enantiomers can sometimes be separated from a racemic or enantioenriched mixture by crystallization.[4] This is often the most cost-effective method on a larger scale.[5] The choice of solvent is critical for successful enantiomeric enrichment.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful techniques for separating enantiomers and can be used for both analytical determination of e.e. and preparative purification.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) | Incorrect choice of hydroborating agent (Ipc₂BH vs. IpcBH₂). | Select the appropriate reagent based on the alkene substitution pattern (see FAQ 1). |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C, -25°C, or -78°C). | |
| Low optical purity of the starting (-)-α-pinene. | Use (-)-α-pinene with the highest available enantiomeric purity. | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Incomplete Reaction | Steric hindrance of the substrate. | For bulky substrates, consider using the less hindered IpcBH₂. A longer reaction time or a slight increase in temperature might be necessary, but this could compromise e.e. |
| Insufficient amount of hydroborating agent. | Use a slight excess (e.g., 1.1 equivalents) of the hydroborating agent. | |
| Formation of Side Products | Over-reduction or other side reactions. | Optimize reaction conditions (temperature, reaction time). Ensure slow addition of reagents. |
| Impurities in the starting materials. | Purify starting materials (alkene, solvent) before use. | |
| Difficulty in Product Purification | Product co-elutes with byproducts (e.g., isopinocampheol). | Optimize chromatographic conditions (e.g., solvent gradient, column type). Consider derivatization of the alcohol to facilitate separation. |
| Product is an oil and does not crystallize. | Attempt co-crystallization with a chiral resolving agent. Use chiral preparative HPLC or SFC for purification. |
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess in the Asymmetric Allylboration of Aldehydes with Ipc₂B-allyl
| Aldehyde | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| Acetaldehyde | 0 | 79 |
| Acetaldehyde | -78 | 96 |
| Propionaldehyde | -78 | 95 |
| n-Butyraldehyde | -78 | 96 |
| Isobutyraldehyde | -78 | 98 |
| Pivalaldehyde | -78 | 94 |
Data synthesized from literature reports.[3]
Table 2: Choice of Hydroborating Agent for Different Alkene Types and Expected Enantioselectivity
| Alkene Type | Recommended Reagent | Typical Enantiomeric Excess (% e.e.) |
| cis-Disubstituted | Ipc₂BH | >95 |
| 1,1-Disubstituted | Ipc₂BH | 80-95 |
| trans-Disubstituted | IpcBH₂ | 70-92 |
| Trisubstituted | IpcBH₂ | 50-100 |
Data synthesized from multiple sources.[1][2][8]
Experimental Protocols
Protocol 1: Preparation of Diisopinocampheylborane (Ipc₂BH)
This procedure should be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware.
-
To a stirred solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 100 mmol) in anhydrous THF (50 mL) at 0°C, add (-)-α-pinene (210 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
A white precipitate of Ipc₂BH should form. Cool the mixture to 0°C and collect the solid by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
-
Store the solid Ipc₂BH under an inert atmosphere at low temperature.
Protocol 2: Asymmetric Hydroboration-Oxidation of a cis-Alkene
-
Suspend Ipc₂BH (1.1 eq.) in anhydrous THF at 0°C under an inert atmosphere.
-
Add the cis-alkene (1.0 eq.) dropwise to the stirred suspension.
-
Stir the reaction mixture at 0°C for 4-6 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to 0°C and slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash chromatography or crystallization.
Visualizations
References
- 1. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 2. mdpi.org [mdpi.org]
- 3. york.ac.uk [york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Side reactions and byproducts in (-)-Isopinocampheol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isopinocampheol. The information is designed to address common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of this compound from (-)-α-pinene via hydroboration-oxidation?
The most prevalent side reaction is the over-oxidation of the desired product, this compound, to form (-)-Isopinocamphone.[1] Additionally, incomplete hydroboration or alternative oxidation pathways of the α-pinene starting material can lead to other byproducts.
Q2: What is the primary cause of low yields in the synthesis of this compound?
Low yields can stem from several factors, including:
-
Suboptimal reaction temperature: Temperature control is crucial during both the hydroboration and oxidation steps. Elevated temperatures during oxidation can promote the formation of byproducts.[2][3]
-
Improper stoichiometry of reagents: An incorrect ratio of borane to α-pinene can lead to incomplete reaction or the formation of undesired borane intermediates.[4]
-
Presence of moisture: Borane reagents are sensitive to moisture, which can lead to their decomposition and lower the efficiency of the hydroboration step.
-
Inefficient oxidation: The oxidation of the intermediate organoborane must be complete to maximize the yield of the alcohol.
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Loss of product during workup and purification: Physical loss of product during extraction, washing, and purification steps can significantly reduce the final yield.
Q3: How can I minimize the formation of the (-)-Isopinocamphone byproduct?
To minimize the formation of (-)-Isopinocamphone, it is critical to carefully control the oxidation step. This includes:
-
Maintaining a low reaction temperature during the addition of the oxidizing agent (e.g., hydrogen peroxide).
-
Careful monitoring of the reaction progress to avoid prolonged reaction times after the complete conversion of the organoborane intermediate.
-
Using the appropriate stoichiometry of the oxidizing agent.
Q4: What are some of the less common byproducts that might be observed?
While (-)-Isopinocamphone is the major byproduct from the oxidation of the product, other compounds can arise from alternative reaction pathways of the α-pinene starting material, especially if reaction conditions are not optimal. These can include:
It is important to note that the formation of these byproducts is more significant in direct oxidation reactions of α-pinene and may be present in smaller quantities in a well-controlled hydroboration-oxidation synthesis.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of (-)-α-pinene | Inactive or decomposed borane reagent. | Use freshly opened or properly stored borane reagent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction time for hydroboration. | Increase the reaction time for the hydroboration step and monitor the reaction progress by TLC or GC. | |
| Incorrect reaction temperature for hydroboration. | Maintain the recommended temperature for the specific borane reagent used. For instance, with BH3-THF, the reaction is often carried out at 0°C. | |
| Product loss during workup | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Incomplete extraction of the product. | Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, pentane). | |
| Significant amount of byproducts | Over-oxidation to (-)-Isopinocamphone. | Carefully control the temperature during the oxidation step, keeping it low. Add the oxidizing agent dropwise. |
| Suboptimal stoichiometry of reagents. | Accurately measure and use the correct molar ratios of α-pinene to borane and the subsequent oxidizing agent. A 2:1 molar ratio of α-pinene to borane is typically used to form the diisopinocampheylborane intermediate.[4] |
Presence of Impurities in the Final Product
| Impurity Detected (e.g., by GC-MS or NMR) | Potential Source | Purification Strategy |
| (-)-Isopinocamphone | Over-oxidation of this compound. | Crystallization: this compound is a solid at room temperature, while (-)-Isopinocamphone is a liquid. Crystallization from a non-polar solvent like pentane or hexane at low temperatures can effectively separate the two. Column Chromatography: Separation on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can also be effective. |
| Unreacted (-)-α-pinene | Incomplete hydroboration. | Distillation: The boiling point of α-pinene is significantly lower than that of this compound, allowing for separation by distillation under reduced pressure. Column Chromatography: α-pinene will elute much faster than the more polar alcohol on a silica gel column. |
| Other diastereomers of Isopinocampheol | Incomplete diastereoselectivity of the hydroboration. | Crystallization: Fractional crystallization may be used to enrich the desired diastereomer. Chromatography: Chiral HPLC or GC, or derivatization to diastereomers followed by standard chromatography, can be employed for separation.[5] |
| Other oxidation byproducts (e.g., verbenol, verbenone) | Side reactions of α-pinene. | Column Chromatography: These byproducts have different polarities and can typically be separated from this compound using silica gel chromatography. |
Experimental Protocols
Synthesis of (+)-Isopinocampheol from (-)-α-Pinene
This protocol is adapted from Organic Syntheses.[6] The synthesis of this compound from (+)-α-pinene follows the same procedure.
Materials:
-
(-)-α-Pinene
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Diglyme (diethylene glycol dimethyl ether), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Pentane or Hexane for crystallization
Procedure:
Part 1: Hydroboration
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube, place sodium borohydride (0.080 mol) and anhydrous diglyme (100 mL).
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Add a solution of (-)-α-pinene (0.200 mol) in diglyme (20 mL) to the flask.
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Cool the flask in a water bath to maintain a temperature of 20-25°C.
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Slowly add boron trifluoride etherate (0.11 mol) dropwise to the stirred mixture over 15-20 minutes. A white precipitate of diisopinocampheylborane will form.
-
Continue stirring at room temperature for an additional 1-2 hours to ensure complete reaction.
Part 2: Oxidation
-
Carefully quench any excess hydride by the dropwise addition of water (20 mL).
-
To the stirred organoborane suspension, add 3 M sodium hydroxide (22 mL).
-
Slowly add 30% hydrogen peroxide (22 mL) dropwise, maintaining the reaction temperature below 50°C using a water bath.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
Part 3: Workup and Purification
-
Extract the reaction mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with water (3 x 100 mL) to remove diglyme.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or by crystallization from pentane or hexane at low temperature to yield pure (+)-Isopinocampheol as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways of the main product and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Removal of residual (-)-Isopinocampheol from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual (-)-isopinocampheol from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound contamination in my product?
A1: this compound is a chiral auxiliary commonly used in asymmetric synthesis, most notably as a ligand in reagents like Alpine-Borane® and diisopinocampheylborane (Ipc₂BH). Contamination typically arises from the work-up of reactions where these reagents are used. During the work-up, the boron reagent is often oxidized, releasing this compound as a byproduct into the crude product mixture.
Q2: I've performed an oxidative work-up, but I still see this compound in my NMR spectrum. What should I do next?
A2: An oxidative work-up is the first step to break down the boron complexes. However, it does not remove the resulting this compound. You will need to employ a purification technique to separate it from your desired product. The choice of technique will depend on the properties of your product.
Q3: Can I use a simple aqueous wash or acid-base extraction to remove this compound?
A3: this compound is a neutral alcohol with limited water solubility. Therefore, a simple aqueous wash is unlikely to be effective.[1][2] Acid-base extraction is also not a suitable method as alcohols are not readily ionized by aqueous acids or bases.[1][2]
Q4: My product is a solid. Can I use recrystallization to remove the residual this compound?
A4: Recrystallization can be an effective method if your product and this compound have significantly different solubilities in a chosen solvent system.[3][4][5] You will need to perform solvent screening to find a solvent that dissolves your product well at elevated temperatures but poorly at room temperature, while this compound remains in the mother liquor.
Q5: My product is an oil or has similar polarity to this compound. What is the best way to separate them?
A5: In cases where the polarity of your product and this compound are similar, flash column chromatography is the most effective method for separation.[6][7][8][9] Careful selection of the eluent system is crucial for achieving good separation.
Troubleshooting Guides
Issue 1: Poor Separation during Flash Column Chromatography
Symptoms:
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Co-elution of the product and this compound.
-
Broad peaks and significant fraction overlap.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing both compounds to move too quickly down the column. Try a less polar solvent system. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[6] Gradually increase the polarity (e.g., from 5% EtOAc in hexanes to 10%, 15%, etc.) while monitoring the separation by TLC to find the optimal conditions. |
| Column Overloading | Too much crude material on the column can lead to poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Issue 2: Low Recovery after Recrystallization
Symptoms:
-
A significant amount of product remains in the mother liquor.
-
Low yield of purified solid product.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Choice | The solvent may be too good at dissolving your product even at low temperatures. Screen for a solvent in which your product has high solubility when hot and very low solubility when cold.[3][4][5] |
| Excess Solvent | Using too much solvent to dissolve the crude product will result in a lower yield as more of your product will remain in solution upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4][5] |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Differential partitioning between a stationary phase and a mobile phase based on polarity.[11] | Highly effective for separating compounds with different polarities.[8] Applicable to both solid and liquid products. | Can be time-consuming and requires larger volumes of solvent. | Separating products with similar polarity to this compound or when high purity is required. |
| Recrystallization | Difference in solubility of the product and impurity in a given solvent at different temperatures.[3][4][5] | Can be very effective for purifying solids and can be scaled up easily. | Only applicable to solid products. Requires finding a suitable solvent system. Potential for product loss in the mother liquor.[4][5] | Solid products that have significantly different solubility profiles from this compound. |
| Oxidative Work-up | Chemical conversion of organoborane precursors to boric acid and the corresponding alcohol.[12] | Necessary first step to break down the boron complexes and release the alcohol. | Does not remove the this compound byproduct. | All reactions utilizing diisopinocampheylborane or related reagents. |
Experimental Protocols
Protocol 1: Oxidative Work-up
This procedure is a necessary first step to cleave the boron-carbon bonds and release the this compound.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3M sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This reaction is exothermic.
-
Stir the mixture vigorously at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Separate the aqueous and organic layers.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation. The ideal solvent system will show good separation between your product spot and the this compound spot (Rf value difference of at least 0.2).
-
Column Preparation: Prepare a flash column with silica gel, using the chosen eluent system.
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the fractions by TLC to identify which fractions contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In separate small test tubes, add a small amount of the crude product and a few drops of different solvents. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Workflow for Method Selection
Caption: Workflow for selecting a purification method to remove this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. quora.com [quora.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Ethanol_purification [chemeurope.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Diastereoselectivity with (-)-Isopinocampheol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Isopinocampheol and its derivatives in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q1: My asymmetric hydroboration using diisopinocampheylborane (Ipc₂BH) with a trans- or trisubstituted alkene is giving poor diastereoselectivity. What is the likely cause and how can I improve it?
A1: Diisopinocampheylborane (Ipc₂BH) is a sterically demanding reagent and is most effective for achieving high asymmetric induction with less sterically hindered cis-disubstituted alkenes.[1] Its large size can lead to sluggish reactions and lower selectivity with more sterically hindered alkenes like trans- and trisubstituted olefins.[1]
Troubleshooting Steps:
-
Switch to Monoisopinocampheylborane (IpcBH₂): For trans- and trisubstituted alkenes, monoisopinocampheylborane (IpcBH₂) is the recommended reagent. Its reduced steric bulk facilitates faster reaction rates and generally provides good to excellent diastereoselectivity with these substrates.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity. Reactions are often performed at 0 °C or even -78 °C.[2] It is crucial to experiment with a range of temperatures to find the optimum for your specific substrate.
-
Verify Reagent Purity: The optical purity of your α-pinene precursor directly impacts the enantiomeric purity of your Ipc₂BH or IpcBH₂ reagent, and consequently the diastereoselectivity of your reaction.[3] Commercially available α-pinene is often only 92% optically pure.[3] It is advisable to use reagents of high enantiomeric excess (>99% ee).
Q2: I am observing low diastereoselectivity even with a cis-alkene and Ipc₂BH. What other factors could be at play?
A2: Several factors beyond substrate geometry can influence the stereochemical outcome.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can impact the stability of the transition state. Common solvents for hydroboration include tetrahydrofuran (THF), diethyl ether, and dichloromethane. The polarity of the solvent can influence reaction rates and selectivity. While polar solvents can stabilize charged transition states, this may not always be favorable for the desired stereochemical pathway. It is recommended to screen a few aprotic solvents of varying polarity.
-
Reaction Time and Temperature: As mentioned, temperature is a critical parameter. Ensure your reaction is running at the optimal temperature for a sufficient amount of time. Monitor the reaction progress to avoid side reactions or decomposition that might occur with prolonged reaction times, especially at higher temperatures.[1]
-
Stoichiometry: Ensure the stoichiometry of your reagents is accurate. An excess of the borane reagent is sometimes used, but the optimal ratio should be determined experimentally.
Issue 2: Reagent Preparation and Purity
Q3: How can I prepare diisopinocampheylborane (Ipc₂BH) of high optical purity from commercially available α-pinene?
A3: A common issue is the lower optical purity of commercial α-pinene (often around 91-92% ee).[3][4] A procedure to prepare crystalline Ipc₂BH of >99% ee has been developed. This method relies on the selective incorporation of the major enantiomer of α-pinene into the crystalline dialkylborane, leaving the minor enantiomer in solution.[4]
Experimental Protocol: Preparation of High-Purity (-)-Diisopinocampheylborane
This protocol is adapted from established procedures for preparing high-purity Ipc₂BH.
-
Materials: (-)-α-pinene (e.g., 92% ee), borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a solution of (-)-α-pinene in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a stoichiometric amount of BMS.
-
Allow the mixture to warm to room temperature and stir for several hours (e.g., 16 hours) to allow the crystalline Ipc₂BH to form.
-
The solid diisopinocampheylborane can be isolated by filtration. The key to enhancing optical purity is to allow the crystalline solid to equilibrate in the presence of a slight excess of α-pinene at 0°C. The major isomer is preferentially incorporated into the crystal lattice.
-
The enantiomeric purity of the prepared Ipc₂BH can be determined by reacting it with an aldehyde (e.g., benzaldehyde) and measuring the optical rotation of the liberated α-pinene.[4]
-
Issue 3: Product Purification and Auxiliary Removal
Q4: I am having difficulty separating the diastereomeric products of my reaction.
A4: The separation of diastereomers can be challenging. Since diastereomers have different physical properties, standard chromatographic and crystallization techniques are usually effective.
Troubleshooting Steps for Separation:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (eluent polarity) to achieve optimal separation on silica gel.
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale. This may require screening various solvents to find one that provides good differential solubility for the diastereomers.
-
Derivatization: If direct separation is difficult, consider derivatizing the mixture to create new diastereomers with more distinct physical properties that may be easier to separate. After separation, the derivatizing group can be removed.
Q5: What is the best way to remove the this compound auxiliary after the reaction?
A5: The removal of the chiral auxiliary is a critical final step. For boronic esters derived from pinanediol (a derivative of isopinocampheol), several methods can be employed.
Protocol for Pinanediol Auxiliary Removal (Transesterification):
This method is effective for cleaving the pinanediol group from boronic esters.
-
Materials: Diastereomerically pure boronic ester, phenylboronic acid, diethyl ether, water.
-
Procedure:
-
Dissolve the boronic ester in a biphasic solvent system, such as diethyl ether and water.
-
Add an excess of phenylboronic acid.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 3 hours). The transesterification will occur, forming the more water-soluble free boronic acid and the phenylboronate of pinanediol, which will preferentially partition into the organic phase.
-
Separate the aqueous and organic layers. The desired free boronic acid is now in the aqueous phase.
-
Wash the aqueous phase with fresh diethyl ether to remove any remaining organic impurities.
-
The water from the aqueous phase can be removed by evaporation under reduced pressure to yield the product.
-
Quantitative Data Summary
Table 1: Effect of Reagent Choice on Enantioselectivity for Different Alkene Types
| Alkene Type | Reagent | Typical Enantiomeric Excess (e.e.) | Reference |
| cis-Disubstituted | Ipc₂BH | High (e.g., up to 87% for cis-2-butene) | [4] |
| trans-Disubstituted | IpcBH₂ | Good to Excellent | [1] |
| Trisubstituted | IpcBH₂ | Good to Excellent | [1] |
| Sterically Hindered | IpcBH₂ | Moderate to Good | [1] |
Table 2: Influence of Temperature on Enantioselectivity in Allylboration with Ipc₂B-Allyl
| Aldehyde | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| Acetaldehyde | 0 | 83 |
| Acetaldehyde | -78 | 96 |
| Benzaldehyde | -78 | 96 |
Data adapted from studies on allylboration reactions, demonstrating the general principle of temperature effects.[2]
Visual Guides
Experimental Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Logical Relationship of Factors Affecting Diastereoselectivity
Caption: Key factors influencing the diastereoselectivity of the reaction.
References
Technical Support Center: Scaling Up Reactions Involving (-)-Isopinocampheol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Isopinocampheol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up asymmetric reductions and hydroborations using this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound derivatives like Alpine-Borane® and Diisopinocampheylborane (Ipc₂BH)?
A1: The main challenges are maintaining high stereoselectivity (enantiomeric and diastereomeric excess), ensuring efficient heat transfer, managing reagent addition rates, and effective mixing in larger reactors. The surface-area-to-volume ratio decreases significantly at scale, which can lead to poor temperature control and the formation of hot spots, potentially causing side reactions and a decrease in selectivity.
Q2: How does reaction scale affect the enantioselectivity of Alpine-Borane® reductions?
A2: A decrease in enantioselectivity can be observed upon scale-up if the reaction temperature is not strictly controlled. Exothermic events during reagent addition can be more pronounced in large vessels. Additionally, inadequate mixing can lead to localized areas of high reagent concentration, which may alter the reaction pathway and lower the enantiomeric excess (ee).
Q3: What are the best practices for handling and storing Diisopinocampheylborane (Ipc₂BH) at a larger scale?
A3: Diisopinocampheylborane is sensitive to air and moisture. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). For larger quantities, it is often generated in situ to avoid handling and stability issues. If a solid, it should be stored in a cool, dry place under an inert atmosphere.
Q4: How can I remove boron-containing byproducts from my large-scale reaction?
A4: A common and effective method for removing boron byproducts is to perform a solvent swap to methanol and concentrate the mixture multiple times. This process converts the boron compounds into volatile trimethyl borate ((MeO)₃B), which can be easily removed under reduced pressure.[1]
Q5: Is it feasible to recycle the this compound auxiliary or the α-pinene precursor at an industrial scale?
A5: Yes, recycling is a key consideration for process economy and green chemistry. After the reaction, the chiral auxiliary or its precursor can be recovered. For instance, in the Midland reduction, α-pinene is liberated and can be recovered by distillation. The recovered auxiliary or precursor should be analyzed for purity before reuse. Continuous flow processes with integrated separation and recycling loops are also being developed to improve efficiency.[2][3]
Troubleshooting Guides
Asymmetric Reduction with Alpine-Borane® (Midland Reduction)
Issue 1: Decreased Enantioselectivity at Larger Scale
-
Possible Cause: Poor temperature control leading to localized overheating. The rate of reduction is temperature-dependent, and higher temperatures can favor less selective pathways.
-
Troubleshooting Steps:
-
Improve Heat Dissipation: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a jacketed reactor with a reliable cooling system.
-
Control Addition Rate: Add the limiting reagent slowly and subsurface to allow for efficient heat dissipation. Monitor the internal reaction temperature closely during the addition.
-
Dilution: Increasing the solvent volume can help to better manage the reaction exotherm.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to enhance selectivity, even if it prolongs the reaction time.
-
Issue 2: Incomplete Reaction or Slow Conversion
-
Possible Cause: Inefficient mixing leading to poor mass transfer. In a large reactor, reactants may not be homogenously distributed, especially with viscous solutions or slurries.
-
Troubleshooting Steps:
-
Optimize Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure good mixing without causing excessive shear. Baffles in the reactor can also improve mixing.
-
Check Reagent Quality: Ensure the Alpine-Borane® solution is of the correct molarity and has not degraded.
-
Consider a Homogeneous System: If solids are present, ensure they are well suspended. A different solvent system might be necessary to achieve a homogeneous reaction mixture.
-
Asymmetric Hydroboration with Diisopinocampheylborane (Ipc₂BH)
Issue 1: Lowered Diastereoselectivity upon Scale-Up
-
Possible Cause: Similar to enantioselectivity issues, poor temperature control and localized concentration gradients due to inadequate mixing can negatively impact diastereoselectivity. The transition state leading to the desired diastereomer is sensitive to these parameters.
-
Troubleshooting Steps:
-
Precise Temperature Control: Maintain a constant and uniform temperature throughout the reactor.
-
Controlled Reagent Addition: Add the alkene to the solution of Ipc₂BH (or vice versa, depending on the specific protocol) at a controlled rate to maintain a consistent reaction temperature and concentration profile.
-
Use of a More Selective Reagent: If diastereoselectivity remains an issue, consider using a bulkier or more sterically demanding hydroborating agent if the substrate allows.
-
Issue 2: Formation of Boronic Acid Byproducts During Workup
-
Possible Cause: Incomplete oxidation of the organoborane intermediate.
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: On a larger scale, ensure that an adequate amount of the oxidizing agent (e.g., hydrogen peroxide) is used.
-
Control pH: Maintain the basicity of the solution during oxidation as this is crucial for the efficient conversion of the C-B bond to a C-O bond.
-
Vigorous Stirring: Ensure good mixing during the biphasic oxidation step to facilitate the reaction between the organoborane in the organic phase and the aqueous oxidant.
-
Data Presentation
The following table provides an illustrative comparison of reaction parameters at different scales for an asymmetric reduction of a prochiral ketone using Alpine-Borane®. Note: This data is representative and may vary depending on the specific substrate and equipment.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Substrate | 1 g | 1 kg | 100 kg |
| Alpine-Borane® (1.2 eq) | 1.2 g | 1.2 kg | 120 kg |
| Solvent (THF) | 20 mL | 20 L | 2000 L |
| Reaction Temperature | 0 °C | 0-5 °C (controlled addition) | 0-5 °C (jacket cooling, slow addition) |
| Addition Time | 10 min | 2-3 hours | 8-10 hours |
| Reaction Time | 4 hours | 6-8 hours | 10-12 hours |
| Yield | 90% | 85-90% | 80-85% |
| Enantiomeric Excess (ee) | 98% | 95-97% | 92-95% |
Experimental Protocols
Lab Scale (1 g) Asymmetric Reduction of Acetophenone with Alpine-Borane®
-
A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with Alpine-Borane® (1.2 equivalents) as a 0.5 M solution in THF under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of acetophenone (1 g, 1 equivalent) in THF (5 mL) is added dropwise to the stirred Alpine-Borane® solution over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the slow addition of 2 M NaOH (5 mL), followed by the careful, dropwise addition of 30% H₂O₂ (5 mL) while maintaining the temperature below 20 °C.
-
The mixture is stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (R)-1-phenylethanol.
Pilot Scale (1 kg) Asymmetric Hydroboration of 1-Hexene with Diisopinocampheylborane (Ipc₂BH)
-
A 50 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, is charged with a solution of Diisopinocampheylborane (1.1 equivalents) in THF.
-
The reactor contents are cooled to 0 °C.
-
1-Hexene (1 kg, 1 equivalent) is added to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
-
The reaction is stirred for an additional 4 hours at 0 °C.
-
The reaction is quenched by the slow, controlled addition of a 3 M aqueous solution of sodium hydroxide, followed by the careful addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 25 °C.
-
The mixture is stirred for 2 hours at room temperature.
-
The phases are separated. The aqueous phase is extracted with methyl tert-butyl ether (MTBE).
-
The combined organic phases are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic phase is concentrated under reduced pressure.
-
The crude product, 1-hexanol, is purified by distillation. The recovered isopinocampheol can be further purified for recycling.
Visualizations
Caption: General experimental workflow for scaled-up reactions.
Caption: Troubleshooting logic for low stereoselectivity.
References
Stability and storage of (-)-Isopinocampheol and its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (-)-Isopinocampheol and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Stability and Storage Overview
This compound, a chiral terpene alcohol, and its derivatives are valuable reagents in asymmetric synthesis. Their stability is crucial for ensuring reproducible experimental outcomes. Degradation can be initiated by several factors, including temperature, light, oxygen, and moisture.
Key Stability Considerations:
-
This compound: As a solid at room temperature with a melting point of 51-53 °C, it is relatively stable when stored properly. However, like other terpene alcohols, it is susceptible to oxidation and degradation at elevated temperatures and upon exposure to UV light.
-
Boronic Ester Derivatives: These are common derivatives used in cross-coupling reactions. Their stability is significantly influenced by the diol used for esterification. Pinanediol boronic esters are known to be particularly stable against hydrolysis. The presence of water or alcohols can lead to reversible hydrolysis of boronic esters.
-
Borane Derivatives (e.g., Diisopinocampheylborane, Alpine-Borane): These chiral reducing agents are sensitive to air and moisture and should be handled under an inert atmosphere. Their stability also depends on the solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[1] The area should be dry, cool, and well-ventilated.[2]
Q2: How should I store solutions of this compound and its derivatives?
A2: Solutions should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of solvent can impact stability, so it is recommended to use dry, deoxygenated solvents. For borane derivatives, storage as a solution in a dry, aprotic solvent like THF is common, but always refer to the supplier's specific recommendations.
Q3: My boronic ester derivative appears to be degrading. What is the likely cause?
A3: The most common cause of degradation for boronic esters is hydrolysis.[3] This can be caused by exposure to moisture in the air, in solvents, or on glassware. Ensure all materials are scrupulously dried and reactions are performed under an inert atmosphere. The stability of boronic esters to hydrolysis varies, with pinanediol esters being among the most robust.[4]
Q4: Can I use this compound that has changed in color or appearance?
A4: A change in color (e.g., yellowing) or the appearance of an oily residue on the solid can indicate degradation, likely due to oxidation or exposure to moisture. It is recommended to assess the purity of the material by an appropriate analytical method (e.g., GC, NMR) before use. For critical applications, using a fresh, pure sample is advisable.
Q5: What are the primary degradation pathways for terpene alcohols like this compound?
A5: The primary degradation pathways for terpene alcohols include oxidation, photodegradation, and thermal degradation.[2] Oxidation can lead to the formation of ketones, aldehydes, and other oxygenated species.[2] Photodegradation, induced by UV light, can break chemical bonds and lead to the formation of radical species, which can initiate further degradation.[2]
Troubleshooting Guides
General Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Solid this compound has a yellowish tint or appears oily. | Oxidation due to improper storage (exposure to air). | Check purity using GC or NMR. If purity is compromised, consider purification by recrystallization or using a new batch. Store future samples under an inert atmosphere. |
| Inconsistent results in reactions using this compound derivatives. | Degradation of the reagent due to improper handling or storage. | Always use freshly opened reagents or those stored under optimal conditions. If using a solution, ensure it was prepared with anhydrous, deoxygenated solvent and stored under inert gas. |
| Low yield in reactions involving boronic ester derivatives. | Hydrolysis of the boronic ester. | Ensure all solvents, reagents, and glassware are rigorously dried. Perform the reaction under a dry, inert atmosphere (argon or nitrogen). Consider using more hydrolytically stable boronic esters, such as those derived from pinanediol.[4] |
Asymmetric Reduction with Borane Derivatives (e.g., Alpine-Borane, Diisopinocampheylborane)
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of the substrate (ketone). | 1. Inactive reagent due to exposure to air or moisture. 2. Steric hindrance of the substrate.[5] 3. Substrate impurities. | 1. Use a fresh bottle of the reagent or a freshly prepared solution. Handle under strict anhydrous and anaerobic conditions. 2. Alpine-Borane is sensitive to steric bulk. Consider a different chiral reducing agent for highly hindered ketones. 3. Purify the substrate to remove any impurities that may react with the borane reagent. |
| Low enantioselectivity. | 1. Impure or partially racemized chiral reagent. 2. Reaction temperature is too high. 3. The substrate may not be ideal for the chosen reagent. | 1. Verify the enantiomeric excess (ee) of the reagent if possible. Use a reputable supplier. 2. Perform the reduction at a lower temperature (e.g., -78°C or -100°C) to enhance enantioselectivity.[6] 3. The degree of enantioselectivity can be substrate-dependent. Screen other chiral reducing agents. |
| Formation of unexpected byproducts. | 1. Reaction with functional groups other than the target carbonyl. 2. Thermal decomposition of the borane reagent. | 1. Protect other reactive functional groups in the substrate before the reduction. 2. Avoid unnecessarily high reaction temperatures. |
Stability Data
General Stability Profile:
| Compound/Derivative Class | Key Stability Factors | General Recommendations |
| This compound | Temperature, Light, Oxygen | Store at 2-8°C, protect from light, store under inert atmosphere for long-term storage. |
| Boronic Esters | Moisture (Hydrolysis) | Use anhydrous conditions, store under inert atmosphere. Pinanediol esters offer enhanced stability.[4] |
| Borane Reagents | Air, Moisture, Temperature | Handle and store under a dry, inert atmosphere. Prepare solutions with anhydrous solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours. Dissolve a sample in methanol for analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable validated analytical method (e.g., HPLC-UV or GC-MS) to identify and quantify any degradation products.
Protocol 2: Analysis of this compound Stability by GC-MS
Objective: To quantify the remaining this compound and identify potential volatile degradation products after a stability study.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Chiral capillary column (e.g., CP Chirasil-DEX CB or similar)
GC-MS Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
Procedure:
-
Sample Preparation: Dilute the samples from the stability study to an appropriate concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify the peak area of this compound to determine its concentration relative to a standard or the control sample.
-
Analyze the chromatogram for the appearance of new peaks, which may correspond to degradation products. Use the mass spectral library to tentatively identify these new compounds.
-
Visualizations
Caption: Troubleshooting low enantioselectivity in asymmetric reductions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. arches.union.edu:443 [arches.union.edu:443]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Accelerated stability model for predicting shelf-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Performance in Asymmetric Synthesis with (-)-Isopinocampheol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-Isopinocampheol derivatives, such as Alpine-Borane® and B-Chlorodiisopinocampheylborane (DIP-Chloride™), in asymmetric synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you identify and resolve common issues that can lead to decreased yield, low enantioselectivity, or complete reaction failure when using this compound-based chiral borane reagents.
Q1: My asymmetric reduction with Alpine-Borane® or DIP-Chloride™ is giving low enantiomeric excess (ee). What are the potential causes?
A1: Low enantioselectivity is a common issue and can often be traced back to the deactivation or modification of the chiral borane reagent. Here are the primary factors to consider:
-
Presence of Protic Impurities: Water and alcohols are common protic impurities that can react with and decompose the borane reagent, leading to the formation of achiral boronic acids and a loss of enantioselectivity.
-
Exposure to Air (Oxygen): Organoboranes are susceptible to oxidation.[1] Prolonged exposure to air can lead to the degradation of the chiral reagent, diminishing its effectiveness.
-
Thermal Decomposition: Alpine-Borane® can undergo thermal dehydroboration to yield 9-BBN and α-pinene. The achiral 9-BBN can then participate in a non-enantioselective reduction of the substrate, thereby lowering the overall enantiomeric excess of the product.[2]
-
Inappropriate Substrate Sterics: The stereoselectivity of these reagents is highly dependent on the steric differences between the two groups attached to the carbonyl. If the steric bulk of the substituents is not sufficiently different, poor enantioselectivity can be expected.[3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reactants before use. Employing standard inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.
-
Use Fresh or Properly Stored Reagents: Purchase reagents from reputable suppliers and store them under an inert atmosphere. If a reagent has been opened multiple times, its quality may be compromised.
-
Optimize Reaction Temperature: For reactions sensitive to thermal decomposition, such as those using Alpine-Borane®, maintain the recommended low temperatures throughout the reaction.
-
Substrate Evaluation: Re-evaluate the substrate structure. If the steric differentiation is minimal, consider alternative chiral reducing agents.
Q2: The reaction is sluggish or not proceeding to completion. What could be the issue?
A2: A stalled or slow reaction is often indicative of catalyst poisoning or inhibition. The primary culprits are substances that can coordinate with the Lewis acidic boron center, rendering it inactive.
-
Lewis Base Contaminants: Amines, amides, phosphines, and even some sulfur-containing compounds can act as Lewis bases and form stable adducts with the borane reagent, thus inhibiting its ability to coordinate with the substrate.
-
Highly Coordinating Functional Groups on the Substrate: If the substrate itself contains a strongly Lewis basic functional group, it may preferentially coordinate with the borane reagent, preventing the desired reduction from occurring.
-
Insufficient Reagent: Underestimation of the required stoichiometric amount of the borane reagent can lead to incomplete conversion.
Troubleshooting Steps:
-
Purify Solvents and Substrates: Ensure that all reaction components are free from Lewis basic impurities. Solvents should be freshly distilled from appropriate drying agents. Substrates may require purification by chromatography or recrystallization.
-
Protecting Group Strategy: If the substrate contains a problematic functional group, consider using a protecting group to temporarily mask its reactivity.
-
Verify Reagent Stoichiometry: Accurately determine the concentration of the borane reagent solution (if applicable) and ensure the correct stoichiometric amount is used.
Q3: I am observing the formation of unexpected byproducts. What is the likely cause?
A3: The formation of byproducts can arise from side reactions involving the borane reagent or impurities.
-
Reaction with Carbonyl-Containing Impurities: Aldehydes and ketones present as impurities in the solvent or starting material can be reduced by the borane reagent, consuming it and generating unwanted alcohol byproducts.
-
Hydroboration of Alkenyl or Alkynyl Groups: If the substrate contains other reducible functional groups, such as alkenes or alkynes, the borane reagent may react with them, leading to a complex mixture of products.[5]
-
Rearrangement Reactions: In some cases, the intermediate boronate ester can undergo rearrangements, especially at elevated temperatures.
Troubleshooting Steps:
-
Analyze Starting Materials for Purity: Use analytical techniques such as NMR or GC-MS to check the purity of your starting materials and solvents.
-
Use More Selective Reagents: For substrates with multiple reducible functional groups, consider using a more sterically hindered and selective borane reagent, such as 9-BBN, for certain transformations, although this will not provide asymmetry.[6]
-
Maintain Strict Temperature Control: Adhere to the recommended reaction temperature to minimize the likelihood of side reactions and rearrangements.
Data Presentation: Summary of Potential Catalyst Poisons and Inhibitors
The following table summarizes common substances that can negatively impact the performance of this compound-derived borane reagents.
| Poison/Inhibitor Class | Specific Examples | Mechanism of Deactivation | Effect on Reaction | Prevention/Mitigation |
| Protic Compounds | Water, Alcohols, Carboxylic Acids | Protonolysis of the B-H or B-C bond, leading to decomposition of the chiral reagent. | Low yield and low enantioselectivity. | Use of anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Lewis Bases | Amines, Amides, Phosphines, Sulfides | Formation of a stable Lewis acid-base adduct with the boron center, preventing coordination with the substrate. | Slow or incomplete reaction. | Purification of solvents and substrates; use of protecting groups for Lewis basic functional groups on the substrate. |
| Oxidizing Agents | Oxygen (Air), Peroxides | Oxidation of the organoborane.[1] | Decomposition of the reagent, leading to low yield. | Degas solvents and perform reactions under an inert atmosphere. |
| Thermal Stress | Excessive Heat | Dehydroboration (e.g., Alpine-Borane® to 9-BBN and α-pinene).[2] | Reduced enantioselectivity due to reaction with achiral 9-BBN. | Maintain recommended low reaction temperatures. |
Experimental Protocols: Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general methodology for the asymmetric reduction of an aryl alkyl ketone using (-)-DIP-Chloride™. Note: All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials:
-
(-)-DIP-Chloride™ solution (e.g., 1.0 M in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous diethyl ether or THF
-
Diethanolamine
-
Methanol
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the prochiral ketone (1.0 eq) dissolved in anhydrous diethyl ether (or THF).
-
Cooling: Cool the solution to the recommended temperature (typically -25 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Reagent: Slowly add the (-)-DIP-Chloride™ solution (1.1-1.5 eq) dropwise to the stirred ketone solution, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the recommended time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, carefully add methanol to quench any unreacted borane reagent.
-
Add diethanolamine to the reaction mixture and stir for 30 minutes. This will form a precipitate with the boron byproducts.
-
Add pentane to the mixture and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the precipitate. . Wash the filtrate with saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Mandatory Visualizations
Diagram 1: General Workflow for Asymmetric Reduction
Caption: Experimental workflow for asymmetric reduction.
Diagram 2: Catalyst Deactivation Pathways
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Hydroboration - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess in (-)-Isopinocampheol Reactions
For scientists and professionals in drug development and chemical research, accurately determining the enantiomeric excess (ee) of chiral molecules is paramount. This guide provides a comparative overview of common analytical techniques for quantifying the enantiomeric excess of (-)-Isopinocampheol, a key chiral auxiliary and building block in asymmetric synthesis. We will delve into the experimental protocols and performance characteristics of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, offering a data-driven comparison to aid in method selection.
Introduction to Enantiomeric Excess and this compound
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. The formula for calculating enantiomeric excess is:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100%
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
This compound is a chiral bicyclic monoterpene alcohol. Its stereochemistry makes it a valuable reagent and starting material in the synthesis of other chiral compounds. The accurate determination of its enantiomeric excess is crucial for ensuring the stereochemical integrity of subsequent products.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Typical Accuracy | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Throughput |
| Chiral GC-FID | Separation of enantiomers on a chiral stationary phase followed by flame ionization detection. | High | < 2%[1] | ~0.005 mg/mL[2] | ~0.017 mg/mL[2] | High |
| Chiral HPLC-UV | Separation of enantiomers on a chiral stationary phase with UV detection. | High | < 2.5%[3] | ~0.05 mg/mL[3] | ~0.15 mg/mL[3] | Medium to High |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer that can be integrated. | Good to High | < 10%[4] | Dependent on concentration | Dependent on concentration | Medium |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the concentration of the enantiomer in excess. | Moderate | Variable | High concentration needed | High concentration needed | Low to Medium |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative experimental protocols for the determination of the enantiomeric excess of this compound.
Chiral Gas Chromatography (GC-FID)
Chiral GC is a powerful technique for separating volatile enantiomers like isopinocampheol. Cyclodextrin-based chiral stationary phases are commonly employed.[5]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness).[6]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject 1 µL of the sample into the GC.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is a versatile method suitable for a wide range of chiral compounds. Polysaccharide-based chiral stationary phases are often effective for separating chiral alcohols.[7]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H).[8]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) onto the column.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for GC.
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[9][10]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess from the integral values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100%.
-
Polarimetry
Polarimetry is a classical method that measures the optical rotation of a chiral compound. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.
Instrumentation:
-
Polarimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound reaction product.
-
Dissolve it in a known volume of a suitable solvent (e.g., ethanol) to a known concentration (c, in g/100 mL).
-
-
Measurement:
-
Measure the observed optical rotation (α_obs) of the solution using a polarimeter with a cell of a known path length (l, in dm).
-
-
Calculation:
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (l x c).
-
The specific rotation of pure (+)-isopinocampheol is +35.1° (c = 20 in ethanol). Therefore, the specific rotation of pure this compound is -35.1°.
-
Calculate the enantiomeric excess: ee (%) = ([α]_sample / [α]_pure) x 100%.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of headspace gas chromatography with a flame ionization detector method for the determination of ethanol in the vitreous humor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: (-)-Isopinocampheol Derivatives vs. Evans Auxiliaries
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall synthetic strategy. This guide provides an objective comparison between two prominent classes of chiral auxiliaries: those derived from the terpene (-)-Isopinocampheol and the widely utilized Evans oxazolidinone auxiliaries. By presenting key performance data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several criteria, including the level of stereocontrol it imparts, the ease of its attachment and removal, and its commercial availability and cost.
This compound , a chiral bicyclic monoterpene alcohol, serves as a versatile starting material for the synthesis of various chiral auxiliaries and reagents. Its rigid bicyclic framework provides a well-defined steric environment, which is crucial for inducing high levels of asymmetry.
Evans auxiliaries , typically chiral oxazolidinones, were introduced by David A. Evans and have become a cornerstone of modern asymmetric synthesis.[1] Their reliability, predictability, and broad applicability in a range of carbon-carbon bond-forming reactions have led to their widespread adoption in both academic and industrial settings.[1][2]
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The diastereoselectivity and enantioselectivity of this reaction are paramount, and both this compound-derived reagents and Evans auxiliaries have demonstrated exceptional control in this arena.
Data Presentation
| Chiral Auxiliary System | Substrate (Enolate Precursor) | Aldehyde | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (Diisopinocampheyl)borane | Morpholine Acrylamide | Various aliphatic aldehydes | >20:1 | 92-98% | High (not specified) | [3] |
| Evans Auxiliary (Oxazolidinone) | N-Propionyl Oxazolidinone | Benzaldehyde | High (typically >95:5) | >99% | 71-89% | [4] |
| Evans Auxiliary (Oxazolidinone) | N-Acyl Oxazolidinone | Various aldehydes | High (syn-selective) | High | Typically >70% | [2] |
Mechanism of Stereochemical Control
The stereochemical outcome of reactions employing these auxiliaries is dictated by the formation of a well-ordered transition state that minimizes steric interactions.
This compound Derived Enolborinates
In the case of aldol reactions mediated by (diisopinocampheyl)borane ((Ipc)₂BH), a stereochemically defined tetrasubstituted enolborinate is generated in situ. The bulky isopinocampheyl groups create a highly biased steric environment, forcing the aldehyde to approach from the less hindered face of the enolate in a chair-like transition state. This leads to the observed high levels of diastereo- and enantioselectivity.[3]
Caption: Stereochemical induction using a this compound-derived borane.
Evans Auxiliaries
Evans auxiliaries operate through the formation of a chelated Z-enolate, typically with a boron or titanium Lewis acid. The substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. The reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state, which accounts for the high syn-diastereoselectivity commonly observed.[2]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
A Comparative Guide to (-)-Isopinocampheol and CBS Catalysts in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, pivotal in the production of pharmaceuticals and fine chemicals. Among the arsenal of available methods, those employing chiral catalysts or reagents derived from naturally abundant sources have garnered significant attention due to their efficacy and accessibility. This guide provides an objective comparison of two prominent systems for asymmetric ketone reduction: reagents derived from (-)-Isopinocampheol, such as Alpine-Borane®, and the well-established Corey-Bakshi-Shibata (CBS) catalysts.
This comparison delves into their respective efficiencies, supported by experimental data on enantiomeric excess, reaction yields, and catalytic turnover. Detailed experimental protocols for key reactions are provided to enable practical application.
At a Glance: Key Performance Indicators
The selection of a suitable catalyst or reagent for asymmetric reduction hinges on several key performance indicators. While the CBS catalyst is renowned for its high enantioselectivity and catalytic nature, reagents derived from this compound have traditionally been used stoichiometrically, though recent advancements have enabled catalytic variants.
| Performance Metric | This compound Derived Reagents (e.g., Alpine-Borane®) | CBS Catalysts (e.g., Me-CBS) | Key Considerations |
| Enantiomeric Excess (ee%) | Generally good to excellent, particularly for acetylenic ketones. | Consistently high to excellent for a broad range of ketones.[1][2] | Substrate scope and steric differentiation between ketone substituents are crucial for both systems. |
| Diastereomeric Excess (de%) | High for certain substrates. | High, and the stereochemical outcome is highly predictable. | The CBS model allows for reliable prediction of the major diastereomer. |
| Reaction Yield (%) | Good to excellent. | Typically high to near quantitative.[2] | Optimization of reaction conditions is key for maximizing yield in both cases. |
| Turnover Number (TON) | Traditionally used stoichiometrically (TON ≈ 1). Recent methods allow for catalytic use with TONs being developed.[3] | High, as it is a true catalyst. | The catalytic nature of CBS offers a significant advantage in terms of atom economy.[4] |
| Turnover Frequency (TOF) | Low for stoichiometric reactions. For catalytic variants, TOF is an emerging area of study.[3] | Generally high, indicating rapid catalytic cycles. | High TOF is critical for large-scale industrial applications. |
Experimental Data: A Head-to-Head Look
Direct comparative studies across a wide range of substrates are limited in the literature. However, by collating data from various sources, we can draw meaningful comparisons for specific transformations.
Asymmetric Reduction of Acetylenic Ketones
| Substrate | Reagent/Catalyst | Stoichiometry/Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-phenyl-3-butyn-2-one | (R)-Alpine-Borane® | Stoichiometric | THF | 0 | 2 | 85 | 91 | [5] |
| 4-phenyl-3-butyn-2-one | Myrtanyl borane (20 mol%) / HBpin (1.1 eq) | Catalytic | - | 0 | - | 76 | 89 | [3] |
| 1-octyn-3-one | (R)-Alpine-Borane® | Stoichiometric | THF | -78 | 4 | 82 | >95 | [5] |
Asymmetric Reduction of Aryl Ketones
| Substrate | Reagent/Catalyst | Stoichiometry/Loading | Solvent | Temp (°C) | Time | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-2-Me-CBS (10 mol%) / BH₃·THF (0.6 eq) | Catalytic | THF | 23 | 2 min | >99 | 97 | [2] |
| Acetophenone | (R)-CBS / BH₃·THF | Catalytic | THF | 23 | - | - | >99.8 | [6] |
Experimental Protocols
Asymmetric Reduction of 1-Octyn-3-one with (R)-Alpine-Borane® (Stoichiometric)
This procedure is adapted from the work of Midland and Graham.
Materials:
-
1-Octyn-3-one
-
(R)-Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) in THF
-
Diethanolamine
-
Pentane
-
Anhydrous magnesium sulfate
-
Anhydrous solvent (THF)
Procedure:
-
A solution of 1-octyn-3-one (1.24 g, 10 mmol) in 10 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
To this solution, a 0.5 M solution of (R)-Alpine-Borane® in THF (22 mL, 11 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of 1 mL of diethanolamine at -78 °C, followed by warming to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in pentane, and the precipitated diethanolamine-borane complex is removed by filtration.
-
The pentane solution is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford the crude product.
-
Purification by distillation or chromatography yields (R)-1-octyn-3-ol.
Asymmetric Reduction of Acetophenone with (S)-2-Methyl-CBS Catalyst (Catalytic)
This protocol is based on the seminal work of Corey, Bakshi, and Shibata.[2]
Materials:
-
Acetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid
Procedure:
-
To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) in 5 mL of anhydrous THF at 23 °C under a nitrogen atmosphere, is added 0.6 mL of a 1 M solution of borane-THF complex (0.6 mmol).
-
The mixture is stirred for 10 minutes.
-
A solution of acetophenone (120 mg, 1 mmol) in 2 mL of anhydrous THF is added dropwise over 2 minutes.
-
The reaction is stirred for an additional 2 minutes at 23 °C.
-
The reaction is carefully quenched by the dropwise addition of 1 mL of methanol, followed by 2 mL of 1N HCl.
-
The mixture is stirred for 30 minutes at room temperature.
-
The product is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield (S)-1-phenylethanol.
Mechanistic Insights and Logical Relationships
The stereochemical outcome of these reductions is dictated by the specific interactions within the transition state. The following diagrams illustrate the proposed catalytic cycles.
Caption: Catalytic cycle of the CBS reduction.
Caption: Proposed cycle for a catalytic Midland-type reduction.
Conclusion
Both this compound-derived reagents and CBS catalysts are powerful tools for the asymmetric reduction of prochiral ketones.
-
CBS catalysts offer the significant advantages of being truly catalytic, exhibiting high turnover numbers, and providing excellent enantioselectivity across a broad range of substrates with a predictable stereochemical outcome.[1][2] This makes them highly suitable for applications where atom economy and catalyst efficiency are paramount, particularly in large-scale synthesis.
-
This compound-derived reagents , such as Alpine-Borane®, have historically been employed stoichiometrically, demonstrating high enantioselectivity for specific substrate classes like acetylenic ketones. The recent development of methods to render these reductions catalytic opens new avenues for their application, potentially improving their environmental footprint and cost-effectiveness.[3] However, the generality and efficiency of these catalytic variants are still under active investigation.
The choice between these two systems will ultimately depend on the specific substrate, the desired scale of the reaction, and considerations of cost and atom economy. For broad applicability and proven catalytic efficiency, the CBS system remains the benchmark. For specific transformations where this compound-derived reagents show exceptional selectivity, their use, especially in a catalytic manner, presents a compelling alternative. Further research into direct, side-by-side comparisons will be invaluable for a more definitive assessment of their relative merits.
References
Navigating the Mirror World: A Guide to Chiral HPLC Analysis of (-)-Isopinocampheol Reaction Products
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric purity is paramount. (-)-Isopinocampheol, a widely utilized chiral auxiliary, facilitates the synthesis of a diverse range of enantiomerically enriched molecules. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of these products, presenting experimental data and detailed protocols to aid in method selection and implementation.
The stereochemical outcome of a reaction is a critical determinant of a molecule's biological activity. Consequently, robust analytical methods are required to quantify the enantiomeric excess (e.e.) of reaction products. Chiral HPLC stands as the predominant technique for this purpose, offering versatility and high-resolution separation of enantiomers.
A Comparative Look at Chiral Separation Techniques
While chiral HPLC is a powerful and widely adopted method, alternative techniques such as chiral Gas Chromatography (GC) and chiral Supercritical Fluid Chromatography (SFC) offer distinct advantages for specific applications. The choice of technique is often dictated by the physicochemical properties of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Enantiomers are separated in the gas phase based on their interactions with a chiral stationary phase within a capillary column. | Utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, exhibiting properties of both a liquid and a gas. |
| Applicability | Broadly applicable to a vast range of compounds, including those that are non-volatile or thermally labile. | Restricted to analytes that are volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Applicable to a wide array of compounds and is particularly advantageous for preparative-scale separations. |
| Advantages | A wide variety of commercially available CSPs, providing a high probability of finding a suitable column for a given separation. Robust and highly reproducible. | Often provides very high resolution and fast analysis times. | Significantly faster analysis times and reduced organic solvent consumption compared to HPLC, aligning with green chemistry principles. |
| Disadvantages | Can be time-consuming and may require significant amounts of organic solvents. | Limited to a smaller subset of molecules. The high temperatures required can potentially lead to sample degradation. | Higher initial instrumentation cost compared to HPLC and GC. |
In-Depth Analysis: Chiral HPLC of a Homoallylic Alcohol
A prominent application of this compound is in the synthesis of its derived allylborane reagents, which are used for the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols. The enantiomeric excess of these valuable synthetic intermediates can be precisely determined by chiral HPLC.
Caption: A typical workflow for chiral HPLC analysis.
A Logical Approach to Method Selection
The selection of the most appropriate chiral separation technique is a critical decision in the analytical workflow. The following decision tree provides a logical framework for this process.
Caption: A decision-making guide for chiral analysis.
Navigating the Chiral Landscape: A Cost-Benefit Analysis of (-)-Isopinocampheol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive cost-benefit analysis of (-)-Isopinocampheol, a widely used chiral reagent derived from the renewable resource α-pinene, and compares its performance with key alternatives in large-scale applications.
The economic viability and efficiency of a synthetic route are paramount in industrial settings. This analysis delves into the critical parameters of cost, yield, enantioselectivity, and process scalability for this compound and its primary competitors: Corey-Bakshi-Shibata (CBS) catalysts, Noyori-type catalysts, and biocatalysts.
At a Glance: Comparative Overview
The following table summarizes the key performance indicators for this compound and its alternatives in the asymmetric reduction of prochiral ketones, a common application in pharmaceutical synthesis.
| Chiral Reagent/Catalyst | Typical Cost (Large-Scale) | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| This compound | Moderate | Good to Excellent (80-95%)[1] | Good to Excellent (85-99%) | Readily available from a natural source (α-pinene), well-established chemistry, recoverable auxiliary. | Stoichiometric use required, potential for waste generation from the auxiliary. |
| CBS Catalysts | High | Excellent (>95%)[2] | Excellent (>95%)[2][3] | High enantioselectivity, catalytic nature (low loading), broad substrate scope. | Higher initial cost, sensitivity to air and moisture. |
| Noyori-type Catalysts | Very High | Excellent (>95%)[4] | Excellent (>99%)[4] | Extremely high enantioselectivity and turnover numbers, very low catalyst loading. | Very high cost of ligands and ruthenium precursor, patent restrictions. |
| Biocatalysts (Ketoreductases) | Variable (potentially low) | Good to Excellent | Excellent (>99%)[5][6] | High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), environmentally friendly. | Substrate-specific, may require cofactor regeneration systems, potential for enzyme deactivation. |
Deep Dive into Performance and Cost
This compound: The Workhorse from Nature
This compound, derived from the hydroboration of (+)-α-pinene, serves as a versatile chiral auxiliary. Its application in the asymmetric reduction of ketones, often through the formation of diisopinocampheylborane (Ipc₂BH) or related reagents, is well-documented.
Cost Analysis: The cost of this compound is intrinsically linked to the price of its precursor, α-pinene, a major component of turpentine. While bulk pricing is subject to market fluctuations, its origin from a renewable feedstock generally contributes to a more moderate cost compared to complex synthetic catalysts. However, as a stoichiometric reagent, the quantity required is significantly higher than for catalytic alternatives, impacting the overall process cost.
Performance: Reductions using reagents derived from this compound typically afford good to excellent yields (80-95%) and high enantiomeric excess (85-99% e.e.) for a range of ketones. The diastereomeric intermediates formed can often be purified by crystallization, allowing for the attainment of very high enantiopurity in the final product. A key advantage is the potential to recover the isopinocampheol auxiliary after the reaction, which can significantly improve the process economics.
CBS Catalysts: High Precision at a Price
Corey-Bakshi-Shibata (CBS) catalysts are chiral oxazaborolidines that catalyze the enantioselective reduction of ketones with borane.[2][3]
Cost Analysis: The synthesis of the chiral amino alcohol precursors for CBS catalysts can be complex, contributing to their higher initial cost. While used in catalytic amounts (typically 1-10 mol%), the price per kilogram is substantially higher than that of this compound.
Performance: CBS catalysts are renowned for their high enantioselectivity, often exceeding 95% e.e. for a broad range of substrates.[2][3] Their catalytic nature translates to a lower loading compared to stoichiometric reagents, reducing waste and simplifying purification. However, they are often sensitive to air and moisture, requiring stringent reaction conditions.
Noyori-type Catalysts: The Gold Standard of Asymmetric Hydrogenation
Noyori-type catalysts, typically ruthenium complexes with chiral phosphine ligands like BINAP, are exceptionally active for the asymmetric hydrogenation of ketones.[4]
Cost Analysis: These catalysts represent the highest cost tier among the compared options. The synthesis of the chiral ligands is often a multi-step process, and the use of ruthenium, a precious metal, further elevates the price.
Performance: The key advantage of Noyori catalysts lies in their incredibly high efficiency. They exhibit very high turnover numbers (TONs), meaning a small amount of catalyst can convert a large amount of substrate. This, coupled with exceptional enantioselectivity (often >99% e.e.), can make them cost-effective in the long run for large-scale production, despite the high initial investment.[4]
Biocatalysts: The Green and Selective Alternative
Enzymes, particularly ketoreductases (KREDs), have emerged as powerful tools for the asymmetric reduction of ketones.[5][6]
Cost Analysis: The cost of biocatalysts can be highly variable. While the initial development and production of a specific enzyme can be expensive, the use of whole-cell systems or immobilized enzymes can lead to very low operational costs, especially when considering the mild reaction conditions and reduced downstream processing.[7]
Performance: Biocatalysts often display near-perfect enantioselectivity (>99% e.e.) and high substrate specificity. They operate in aqueous media under mild pH and temperature, offering a significantly greener footprint. The main challenges include the need for cofactor regeneration (e.g., NAD(P)H) and the potential for substrate or product inhibition. However, advances in enzyme engineering and process optimization are continuously addressing these limitations.[5][6]
Experimental Protocols
Large-Scale Synthesis of this compound from (+)-α-Pinene
Materials:
-
(+)-α-Pinene (high purity)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
A suitable multi-neck reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet is charged with anhydrous THF and cooled to 0 °C.
-
Borane dimethyl sulfide complex is added dropwise to the THF, maintaining the temperature below 5 °C.
-
(+)-α-Pinene is then added slowly to the solution, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred at this temperature for several hours to form diisopinocampheylborane.
-
The reaction is carefully quenched by the slow addition of water, followed by the addition of aqueous sodium hydroxide.
-
The mixture is then oxidized by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 40 °C.
-
After the oxidation is complete, the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification is achieved by crystallization from a suitable solvent (e.g., hexane) to afford the final product with high enantiomeric purity.
Representative Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
A flame-dried reactor under a nitrogen atmosphere is charged with the CBS catalyst and anhydrous THF. The solution is cooled to the desired temperature (e.g., -20 °C to 0 °C).
-
Borane dimethyl sulfide complex is added dropwise.
-
A solution of the prochiral ketone in anhydrous THF is then added slowly to the catalyst-borane mixture.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion.
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is then acidified with aqueous HCl and stirred.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting chiral alcohol is purified by column chromatography or distillation.
Logical Workflow for Chiral Reagent Selection
The choice of a chiral reagent for large-scale synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. PAT for Large Molecule | Bruker [bruker.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications and Success Rates of (-)-Isopinocampheol and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of effective and safe pharmaceuticals, synthetic chemists rely on a variety of strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and widely adopted method. This guide provides a comprehensive literature review and objective comparison of the performance of (-)-Isopinocampheol, a well-established chiral auxiliary, with other commonly employed alternatives such as oxazolidinones, pseudoephedrine derivatives, and camphorsultam. Experimental data, detailed methodologies for key transformations, and visual workflows are presented to aid researchers in selecting the most suitable chiral auxiliary for their specific synthetic challenges.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess), its ease of attachment and removal, and its commercial availability in both enantiomeric forms.
This compound, derived from the natural product α-pinene, has been extensively utilized in asymmetric synthesis, most notably in the form of its borane derivatives for the reduction of carbonyl compounds. However, its application as a traditional chiral auxiliary, covalently bound to the substrate, is also documented. This guide will explore its utility in various transformations and compare its efficacy against other prominent chiral auxiliaries.
Comparison of Chiral Auxiliaries: Applications and Success Rates
The following sections detail the applications and success rates of this compound and its alternatives in key asymmetric transformations. Quantitative data is summarized in the tables for easy comparison.
Asymmetric Reduction of Ketones
This compound has found its most significant application in the form of boron derivatives for the enantioselective reduction of prochiral ketones. "Alpine-Borane," derived from (-)-α-pinene (which is used to synthesize this compound), and diisopinocampheylborane ("Ipc₂BH") are highly effective reagents for this purpose.
Table 1: Asymmetric Reduction of Ketones
| Ketone Substrate | Chiral Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | Alpine-Borane | - | 95-100 |
| 1-Tetralone | Alpine-Borane | 85 | 98 |
| Propiophenone | Diisopinocampheylchloroborane (Ipc₂BCl) | 92 | 97 |
| 1-Indanone | Diisopinocampheylchloroborane (Ipc₂BCl) | 95 | 98 |
| Acetylenic Ketones | Alpine-Borane | High | >90 |
Data compiled from various sources. Yields and ee values are representative and can vary with specific reaction conditions and substrates.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries such as pseudoephedrine amides and Evans oxazolidinones are widely recognized for their high stereocontrol in this transformation. While less common, derivatives of this compound have also been explored.
Table 2: Asymmetric Alkylation
| Substrate | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Propionamide | (+)-Pseudoephedrine | Benzyl bromide | 99 | >99 |
| Propionamide | (+)-Pseudoephedrine | Ethyl iodide | 95 | 98 |
| N-Propionyl | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | 90 | >98 |
| N-Propionyl | (S)-4-Benzyl-2-oxazolidinone | Methyl iodide | 85 | 95 |
Data compiled from various sources, including studies by Myers and Evans.[1][2] Yields and de values are representative.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often found in polyketide natural products. Evans oxazolidinones are the gold standard for diastereoselective aldol reactions.
Table 3: Asymmetric Aldol Reactions
| N-Acyl Imide | Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N-Propionyl | (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | >99:1 |
| N-Propionyl | (R)-4-Phenyl-2-oxazolidinone | Benzaldehyde | 80 | >99:1 |
Data from seminal works by D.A. Evans.[2]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Oppolzer's camphorsultam is a highly effective chiral auxiliary for controlling the stereochemical outcome of this cycloaddition.
Table 4: Asymmetric Diels-Alder Reactions
| Dienophile | Chiral Auxiliary | Diene | Yield (%) | Diastereomeric Excess (de, %) |
| N-Acryloyl | (1S)-(-)-2,10-Camphorsultam | Cyclopentadiene | 95 | >98 (endo) |
| N-Crotonoyl | (1S)-(-)-2,10-Camphorsultam | Isoprene | 88 | 95 (endo) |
Representative data from studies utilizing Oppolzer's camphorsultam.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key reactions discussed in this guide.
Asymmetric Reduction of a Ketone using Alpine-Borane
Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
Alpine-Borane (0.5 M solution in THF)
-
Acetophenone
-
Diethanolamine
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an argon atmosphere.
-
To this solution, Alpine-Borane (2.0 mL, 1.0 mmol, 0.5 M in THF) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of diethanolamine (0.2 mL, 2.0 mmol).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
Reaction: Asymmetric benzylation of the pseudoephedrine amide of propionic acid.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous lithium chloride
-
Benzyl bromide
Procedure:
Part A: Preparation of the Pseudoephedrine Amide
-
To a solution of (+)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF at 0 °C is added propionyl chloride (1.1 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide, which is purified by recrystallization.
Part B: Asymmetric Alkylation [1]
-
A suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF containing diisopropylamine (2.25 equiv) is treated at -78 °C with a solution of n-butyllithium in hexanes (2.1 equiv).[1]
-
The resulting suspension is held at -78 °C for 5 min, the reaction flask is briefly transferred to an ice bath (5 min) and then cooled to -78 °C.[1]
-
A solution of the pseudoephedrine amide substrate (1 equiv) in THF is added to the cold suspension of lithium diisopropylamide−lithium chloride, and the mixture is held at -78 °C for 30−60 min, then warmed to 0 °C, and held at that temperature for 10−15 min.[1]
-
The enolate suspension is stirred briefly at 23 °C (3−5 min), then cooled to 0 °C, and treated with benzyl bromide (1.5−4.0 equiv).[1]
-
The reaction is stirred at 0 °C for 2-4 hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis, and the product is purified by flash chromatography.
Part C: Cleavage of the Chiral Auxiliary [3]
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. For example, heating with aqueous sulfuric acid will yield the chiral carboxylic acid.
-
Alternatively, reduction with a suitable reducing agent (e.g., LiAlH₄) will afford the corresponding chiral alcohol.
-
The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification and extraction.[3]
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
Reaction: Asymmetric Diels-Alder reaction of the N-acryloyl derivative of (1S)-(-)-2,10-camphorsultam with cyclopentadiene.
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
Procedure:
Part A: Preparation of the N-Acryloyl Sultam
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C is added acryloyl chloride (1.1 equiv) dropwise.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is washed with water, 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to give the N-acryloyl sultam.
Part B: Diels-Alder Reaction
-
The N-acryloyl sultam (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C.
-
Diethylaluminum chloride (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 15 minutes.
-
Freshly cracked cyclopentadiene (3.0 equiv) is added, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM.
-
The combined organic layers are dried and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis, and the product is purified by chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
The Diels-Alder adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The mixture is acidified with HCl, and the chiral carboxylic acid is extracted with ethyl acetate. The camphorsultam can be recovered from the aqueous layer.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the application of these chiral auxiliaries.
Asymmetric Reduction Workflow
Chiral Auxiliary Workflow (General)
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. This guide has provided a comparative overview of this compound and other widely used chiral auxiliaries.
-
This compound and its derivatives, particularly Alpine-Borane and Ipc₂BH, are highly effective for the asymmetric reduction of ketones , often providing excellent enantioselectivities, especially for acetylenic ketones.
-
Pseudoephedrine serves as an excellent and practical chiral auxiliary for asymmetric alkylations , consistently delivering high diastereoselectivities and offering straightforward attachment and cleavage procedures.[1]
-
Evans Oxazolidinones are the benchmark for asymmetric aldol reactions , providing exceptional levels of stereocontrol to generate syn-aldol products.[2]
-
Oppolzer's Camphorsultam is a powerful auxiliary for asymmetric Diels-Alder reactions , inducing high endo and facial selectivity.
The selection of the optimal auxiliary will depend on the specific transformation, the nature of the substrate, and the desired stereochemical outcome. The data and protocols presented herein are intended to serve as a valuable resource for researchers in making this informed decision, ultimately facilitating the efficient and stereoselective synthesis of complex chiral molecules.
References
Comparative Study of Lewis Acids in Asymmetric Synthesis Utilizing (-)-Isopinocampheol Auxiliaries
A comprehensive analysis of the impact of various Lewis acids on the stereochemical outcome of reactions employing the chiral auxiliary (-)-isopinocampheol remains a nuanced area of study within asymmetric synthesis. While direct comparative studies across a broad spectrum of Lewis acids for a single reaction system are not extensively documented in publicly available literature, this guide synthesizes established principles of Lewis acid catalysis and stereoselective reactions to provide a framework for researchers, scientists, and drug development professionals. This guide will explore the theoretical considerations and present a generalized experimental approach for optimizing such reactions.
The efficacy of a Lewis acid in a reaction mediated by a chiral auxiliary like this compound is pivotal in determining both the yield and the stereoselectivity of the product. The Lewis acid coordinates to a Lewis basic site on the substrate, typically a carbonyl oxygen, thereby activating the substrate towards nucleophilic attack. In the context of asymmetric synthesis, the choice of Lewis acid can significantly influence the facial selectivity of the reaction by altering the steric and electronic environment of the transition state.
Factors such as the size (steric bulk), oxophilicity, and the nature of the metal and its ligands in the Lewis acid all play a crucial role. For instance, stronger, harder Lewis acids may coordinate more tightly, leading to a more rigid transition state and potentially higher stereoselectivity. Conversely, bulkier Lewis acids might create significant steric hindrance, which can either enhance or diminish the desired stereochemical outcome depending on the specific geometry of the transition state assembly.
Data Presentation: A Framework for Comparison
Due to the absence of a direct comparative study in the literature, the following table is presented as a hypothetical framework for organizing experimental data when comparing different Lewis acids with this compound auxiliaries. The values presented are illustrative and intended to guide the experimental design and data presentation for researchers undertaking such a comparative study.
| Lewis Acid | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| TiCl₄ | Aldol Addition | 95:5 | 92 | 85 | Hypothetical |
| SnCl₄ | Aldol Addition | 90:10 | 88 | 82 | Hypothetical |
| BF₃·OEt₂ | Aldol Addition | 85:15 | 80 | 75 | Hypothetical |
| ZnCl₂ | Aldol Addition | 70:30 | 65 | 60 | Hypothetical |
| Et₂AlCl | Aldol Addition | 92:8 | 90 | 88 | Hypothetical |
| TiCl₄ | Diels-Alder | >99:1 | 95 | 90 | Hypothetical |
| SnCl₄ | Diels-Alder | 98:2 | 92 | 87 | Hypothetical |
| BF₃·OEt₂ | Diels-Alder | 95:5 | 85 | 80 | Hypothetical |
| ZnCl₂ | Diels-Alder | 80:20 | 70 | 65 | Hypothetical |
| Et₂AlCl | Diels-Alder | 97:3 | 93 | 92 | Hypothetical |
Experimental Protocols: A Generalized Approach
The following provides a generalized experimental protocol for a Lewis acid-mediated asymmetric reaction, such as an aldol or Diels-Alder reaction, using a substrate bearing a this compound auxiliary. Researchers should optimize specific parameters such as temperature, solvent, and stoichiometry for their particular system.
General Procedure for a Lewis Acid-Mediated Asymmetric Reaction:
-
Preparation of the Substrate: The chiral auxiliary, this compound, is first attached to the starting material (e.g., an acylating agent to form an ester or an α,β-unsaturated system) using standard synthetic procedures. The resulting substrate is purified to ensure high chemical and optical purity.
-
Reaction Setup: A flame-dried reaction flask is charged with the chiral substrate (1.0 equivalent) and dissolved in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen). The solution is then cooled to the desired reaction temperature (typically ranging from -78 °C to 0 °C).
-
Addition of Lewis Acid: The selected Lewis acid (1.0 to 1.2 equivalents) is added dropwise to the cooled solution. The mixture is stirred for a predetermined time (e.g., 15-30 minutes) to allow for complexation between the Lewis acid and the substrate.
-
Addition of the Second Reactant: The second reactant (e.g., an aldehyde for an aldol reaction or a diene for a Diels-Alder reaction) (1.2 to 1.5 equivalents) is then added slowly to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy or HPLC), and enantiomeric excess (determined by chiral HPLC or by conversion to a diastereomeric derivative) of the product are determined.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the product using standard methods (e.g., hydrolysis, reduction) to yield the desired enantiomerically enriched final product.
Mandatory Visualization
To visualize the logical flow and relationships within this comparative study, the following diagrams are provided.
Caption: General experimental workflow for a Lewis acid-mediated asymmetric synthesis.
Caption: Proposed mechanism of Lewis acid-mediated stereochemical induction.
Safety Operating Guide
Essential Safety and Logistics for Handling (-)-Isopinocampheol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (-)-Isopinocampheol, a common chiral auxiliary and synthetic intermediate.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US)[1] |
| Skin/Body | Fire/flame resistant and impervious clothing; Chemically resistant gloves | EU Directive 89/686/EEC and standard EN 374[1] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust mask. | N95 (US) or equivalent |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols[1].
-
Avoid direct contact with skin and eyes[1].
-
Employ non-sparking tools and take precautionary measures against static discharge[1].
-
Inspect gloves prior to use and wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated environment[1][2].
-
Keep away from sources of ignition and incompatible materials[1].
-
Store at room temperature[2].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Chemical Disposal:
-
Dispose of the material through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1].
-
Do not allow the chemical to enter drains or water systems[1].
Container Disposal:
-
Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning[1].
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill[1].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[1].
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor[1].
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately[1].
In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus[1]. For spills, ensure adequate ventilation, remove all sources of ignition, and use personal protective equipment. Collect the spilled material and place it in a suitable, closed container for disposal[1].
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
